A2315A
Description
structure
Properties
CAS No. |
58717-24-1 |
|---|---|
Molecular Formula |
C26H37N3O7 |
Molecular Weight |
503.6 g/mol |
IUPAC Name |
(4R,7R,8R,9E,14E,16E,18S,20R)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione |
InChI |
InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20-,24-/m1/s1 |
InChI Key |
SAQNYTQFLPVTNJ-PPIFFTIDSA-N |
Isomeric SMILES |
C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC2=NC(=CO2)C(=O)N[C@@H](C(=O)O[C@@H]1C(C)C)C)O)O)/C |
Canonical SMILES |
CC1C=CC(=O)NCC=CC(=CC(CC(CC2=NC(=CO2)C(=O)NC(C(=O)OC1C(C)C)C)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A2315A; A 2315A; A-2315A; Madumycin II |
Origin of Product |
United States |
Foundational & Exploratory
A2315A Antibiotic: A Technical Guide to its Discovery, Origin, and Core Characteristics
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the A2315A antibiotic, from its initial discovery and microbial origin to its biochemical nature and biological activity. The information is compiled to serve as a foundational resource for research and development professionals engaged in the field of antibiotics.
Discovery and Origin
The antibiotic this compound is a component of the A2315 antibiotic complex, which was first isolated from the fermentation broth of the microorganism Actinoplanes philippinensis (strain NRRL 5462).[1] The discovery was the result of screening programs aimed at identifying novel antimicrobial agents from natural sources. Actinoplanes philippinensis is a Gram-positive, aerobic bacterium belonging to the order Actinomycetales, a group of microorganisms well-known for their prolific production of a wide array of antibiotics.[1]
This compound is classified as a member of the virginiamycin or streptogramin family of antibiotics.[1] Structurally, it is a polyunsaturated cyclic peptide. Unlike many other members of the streptogramin family, which are synergistic mixtures of two distinct types of molecules (Group A and Group B), this compound is a Group A streptogramin that is notably produced alone, without a synergistic Group B component. It exhibits activity primarily against Gram-positive bacteria.
Biological Activity
Table 1: Minimum Inhibitory Concentrations (MICs) of Virginiamycin M1
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 0.25 |
Note: This data is for Virginiamycin M1 and is provided as a reference due to the lack of specific, publicly available MIC data for this compound. Source: MedchemExpress.
The patent for A2315 mentions its antibacterial activity, particularly against Gram-positive streptococci.
Biosynthesis of this compound
The biosynthesis of this compound has been elucidated through stable isotope labeling studies. The complex molecular skeleton of this compound is constructed from a combination of polyketide and amino acid precursors. The core structure is derived from seven acetate (B1210297) units. The remaining portions of the molecule are formed from the amino acids valine, glycine, alanine, and serine. Additionally, a methyl group is contributed by methionine.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation of Actinoplanes philippinensis to produce this compound, and the subsequent isolation and purification of the antibiotic. These protocols are based on published descriptions and have been elaborated with standard laboratory practices.
Fermentation of Actinoplanes philippinensis
This protocol describes the cultivation of Actinoplanes philippinensis for the production of the A2315 antibiotic complex.
Materials:
-
Actinoplanes philippinensis (NRRL 5462) culture
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (complex medium containing glucose, peptone, yeast extract, and inorganic salts)
-
Baffled shake flasks
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Aseptically transfer a loopful of Actinoplanes philippinensis from a stock culture to a flask containing the seed medium. Incubate at 30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.
-
Production Culture: Inoculate the production medium in baffled shake flasks with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production flasks at 30°C with vigorous shaking (200-250 rpm) for 4.5 days.
-
Monitoring: Monitor the fermentation for antibiotic production using a suitable bioassay (e.g., agar (B569324) diffusion assay against a sensitive indicator organism like Staphylococcus aureus) or by HPLC analysis.
Isolation and Purification of this compound
This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.
Materials:
-
Fermentation broth from Actinoplanes philippinensis
-
Ethyl acetate
-
Diatomaceous earth (optional)
-
Rotary evaporator
-
Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 column
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mycelium Removal: At the end of the fermentation, harvest the broth. Separate the mycelium from the culture filtrate by centrifugation or filtration. The use of a filter aid like diatomaceous earth can improve filtration efficiency.
-
Initial Extraction: Extract the culture filtrate twice with an equal volume of hexane to remove nonpolar impurities. Discard the hexane layers.
-
Product Extraction: Extract the aqueous filtrate twice with an equal volume of ethyl acetate. Pool the ethyl acetate extracts.
-
Concentration: Concentrate the pooled ethyl acetate extracts to dryness under reduced pressure using a rotary evaporator. This will yield a crude extract containing the A2315 antibiotic complex.
-
Purification by HPLC:
-
Dissolve the crude extract in a minimal volume of the HPLC mobile phase.
-
Purify the this compound from the crude extract using preparative RP-HPLC.
-
HPLC Conditions (suggested):
-
Column: Preparative C18 column
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.
-
Detection: UV at 220 nm.
-
-
Collect fractions corresponding to the this compound peak.
-
-
Final Concentration: Pool the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
The following diagrams illustrate the key processes involved in the discovery and biosynthesis of this compound.
Caption: Workflow for the discovery and isolation of this compound.
Caption: Precursors for the biosynthesis of the this compound antibiotic.
References
Madumycin II (A2315A): A Technical Guide to its Chemical Structure and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madumycin II, also known as A2315A, is a member of the streptogramin A class of antibiotics.[1][2] These natural products are potent inhibitors of bacterial protein synthesis, a mechanism that has made them a subject of interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Madumycin II, along with detailed experimental protocols for its study.
Chemical Structure and Identification
Madumycin II is a macrocyclic lactone antibiotic.[2] Its structure is characterized by a 23-membered ring containing an oxazole (B20620) moiety and an alanine (B10760859) residue, a feature that distinguishes it from some other type A streptogramins which may contain proline.[3]
Chemical Structure of Madumycin II
Image Source: PubChem CID 21596528
Table 1: Chemical Identifiers for Madumycin II
| Identifier | Value | Reference |
| IUPAC Name | (4R,7R,8R,9E,14E,16E,18S,20S)-18,20-dihydroxy-4,8,16-trimethyl-7-propan-2-yl-6,23-dioxa-3,12,25-triazabicyclo[20.2.1]pentacosa-1(24),9,14,16,22(25)-pentaene-2,5,11-trione | [2] |
| Molecular Formula | C₂₆H₃₇N₃O₇ | |
| SMILES | C[C@@H]1/C=C/C(=O)NC/C=C/C(=C/--INVALID-LINK--C(=O)N--INVALID-LINK--O[C@@H]1C(C)C)C)O">C@HO)/C | |
| InChI | InChI=1S/C26H37N3O7/c1-15(2)24-17(4)8-9-22(32)27-10-6-7-16(3)11-19(30)12-20(31)13-23-29-21(14-35-23)25(33)28-18(5)26(34)36-24/h6-9,11,14-15,17-20,24,30-31H,10,12-13H2,1-5H3,(H,27,32)(H,28,33)/b7-6+,9-8+,16-11+/t17-,18-,19-,20+,24-/m1/s1 | |
| CAS Number | 58717-24-1 |
Physicochemical and Biological Properties
The physicochemical properties of Madumycin II are summarized below. Its most notable biological property is the potent inhibition of bacterial protein synthesis.
Table 2: Physicochemical and Biological Properties of Madumycin II
| Property | Value | Reference |
| Molecular Weight | 503.6 g/mol | |
| Exact Mass | 503.26315053 Da | |
| XLogP3-AA | 2.4 | |
| Hydrogen Bond Donor Count | 4 | |
| Hydrogen Bond Acceptor Count | 8 | |
| Biological Activity | Inhibition of protein synthesis in an E. coli S30 extract translation system | |
| IC₅₀ | 0.3 ± 0.03 µM |
Mechanism of Action: Inhibition of the Peptidyl Transferase Center
Madumycin II exerts its antibacterial effect by targeting the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the large 50S subunit. It inhibits protein synthesis prior to the formation of the first peptide bond. While it allows for the binding of initiator fMet-tRNAfMet to the P-site, it prevents the correct positioning of the aminoacyl-tRNA in the A-site, thereby halting peptide bond formation. This mechanism effectively stalls the ribosome at the start codon.
Caption: Mechanism of action of Madumycin II.
Antibacterial Spectrum
Experimental Protocols
The following are detailed methodologies for key experiments involving Madumycin II, based on published research.
In Vitro Translation Inhibition Assay
Objective: To determine the concentration-dependent inhibition of protein synthesis by Madumycin II.
Materials:
-
E. coli S30 extract system
-
Firefly luciferase mRNA
-
Madumycin II (dissolved in DMSO)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a series of dilutions of Madumycin II in DMSO.
-
Set up the in vitro transcription-translation reactions using the E. coli S30 extract system, following the manufacturer's instructions.
-
Add the various concentrations of Madumycin II to the reactions. Include a DMSO-only control.
-
Add firefly luciferase mRNA to initiate protein synthesis.
-
Incubate the reactions under the conditions specified for the S30 extract system.
-
After the incubation period, measure the enzymatic activity of the synthesized firefly luciferase by adding the luciferase assay reagent and measuring luminescence with a luminometer.
-
Calculate the relative luciferase activity for each Madumycin II concentration compared to the control.
-
Plot the relative activity against the logarithm of the Madumycin II concentration to determine the IC₅₀ value.
Crystallographic Structure Determination of Madumycin II-Ribosome Complex
Objective: To determine the three-dimensional structure of Madumycin II bound to the bacterial ribosome.
Materials:
-
Thermus thermophilus 70S ribosomes
-
mRNA
-
P-site tRNA (fMet-tRNAfMet)
-
A-site tRNA (Phe-tRNAPhe)
-
Madumycin II
-
Crystallization buffer
-
X-ray diffraction equipment
Procedure:
-
Form the ribosome-mRNA-tRNA complex by mixing 5 µM Thermus thermophilus 70S ribosomes with 10 µM mRNA and incubating at 55°C for 10 minutes.
-
Add 20 µM of P-site tRNA and 20 µM of A-site tRNA to the mixture. Allow each addition to equilibrate for 10 minutes at 37°C.
-
Add Madumycin II to a final concentration of 200 µM and incubate at room temperature for an additional 15 minutes.
-
Set up crystallization trials by mixing the complex with a crystallization buffer and using standard vapor diffusion techniques (e.g., hanging or sitting drops).
-
Incubate the crystallization plates until crystals form.
-
Harvest the crystals and cryo-protect them for data collection.
-
Collect X-ray diffraction data using a synchrotron beamline.
-
Process the diffraction data and solve the structure by molecular replacement using a known ribosome structure as a search model.
-
Refine the model and build the Madumycin II molecule into the electron density map.
References
- 1. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [PDF] Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state | Semantic Scholar [semanticscholar.org]
A2315A (Madumycin II): A Technical Guide to its Mechanism of Action on the 70S Ribosome
For Researchers, Scientists, and Drug Development Professionals
Abstract
A2315A, also known as Madumycin II, is a streptogramin A antibiotic that potently inhibits bacterial protein synthesis. This technical guide provides an in-depth analysis of the molecular mechanism by which this compound targets the 70S ribosome. By binding to the peptidyl transferase center (PTC) on the large ribosomal subunit, this compound stalls translation before the formation of the first peptide bond. This document consolidates the current understanding of this compound's interaction with the ribosome, presenting quantitative data on its inhibitory activity, detailed experimental protocols for studying its mechanism, and visual representations of the molecular interactions and pathways involved.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial ribosome, a central and highly conserved molecular machine responsible for protein synthesis, remains a prime target for antibiotic development. This compound (Madumycin II) is an alanine-containing streptogramin A antibiotic that demonstrates potent inhibition of the bacterial 70S ribosome. This guide serves as a comprehensive resource for researchers engaged in the study of ribosome-targeting antibiotics and the development of new therapeutics.
Mechanism of Action
This compound exerts its inhibitory effect by directly targeting the peptidyl transferase center (PTC) of the 50S ribosomal subunit. The binding of this compound to the PTC induces a conformational change in the ribosome, rendering it catalytically inactive.
Key aspects of this compound's mechanism of action include:
-
Inhibition of Peptide Bond Formation: this compound is a potent inhibitor of the peptidyl transferase reaction, the fundamental step in protein elongation. It prevents the formation of a peptide bond between the amino acid moieties of the initiator fMet-tRNA in the P-site and the incoming aminoacyl-tRNA in the A-site.[1][2][3]
-
Stalling at the Initiation Phase: The inhibitory action of this compound occurs prior to the first cycle of peptide bond formation, effectively stalling the ribosome at the initiation stage of translation.[1][2]
-
Induction of an Inactive PTC Conformation: Structural studies have revealed that the binding of this compound forces the PTC into an inactive state. This involves the rearrangement of key nucleotides within the PTC, specifically U2506 and U2585 of the 23S rRNA, leading to the formation of a U2506•G2583 wobble base pair. This conformation is incompatible with the correct positioning of the CCA-ends of the A- and P-site tRNAs, thus preventing catalysis.
Quantitative Data
The inhibitory potency of this compound has been quantified through in vitro translation assays.
| Parameter | Value | Experimental System | Reference |
| IC50 | 0.3 ± 0.03 µM | E. coli S30 extract translation system with firefly luciferase mRNA |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. While specific details from the primary literature's supplementary materials were not accessible, these protocols represent standard and widely accepted methods for studying ribosome-targeting inhibitors.
In Vitro Translation Inhibition Assay
This assay is used to determine the concentration-dependent inhibitory effect of a compound on protein synthesis in a cell-free system.
Principle: An E. coli S30 cell extract, which contains all the necessary components for transcription and translation, is programmed with a reporter gene (e.g., firefly luciferase). The activity of the synthesized reporter protein is measured in the presence of varying concentrations of the inhibitor.
Protocol:
-
Preparation of E. coli S30 Extract:
-
Grow E. coli cells (e.g., MRE600 strain) to mid-log phase.
-
Harvest cells by centrifugation and wash with S30 buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT).
-
Lyse the cells using a French press or sonication.
-
Centrifuge the lysate at 30,00_g_ to pellet cell debris.
-
The resulting supernatant is the S30 extract.
-
-
In Vitro Translation Reaction:
-
Assemble the reaction mixture on ice, containing the S30 extract, a buffer system, amino acids, an energy source (ATP and GTP), and the DNA template encoding firefly luciferase under a T7 promoter.
-
Add this compound at a range of final concentrations.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Luciferase Activity Measurement:
-
Add a luciferase assay reagent to each reaction.
-
Measure the luminescence using a luminometer.
-
Plot the relative luciferase activity against the inhibitor concentration to determine the IC50 value.
-
Toe-printing Assay (Primer Extension Inhibition)
This technique is used to map the precise location of a stalled ribosome on an mRNA molecule.
Principle: A DNA primer complementary to a region downstream of the start codon of a specific mRNA is used for reverse transcription. When the reverse transcriptase encounters a ribosome stalled on the mRNA, it terminates, producing a cDNA fragment of a specific length. The size of this fragment indicates the position of the ribosome.
Protocol:
-
Assembly of the Translation Reaction:
-
Combine purified 70S ribosomes, the mRNA of interest (e.g., osmC mRNA), initiator tRNA (fMet-tRNAfMet), and the necessary initiation factors in a reaction buffer.
-
Add this compound at various concentrations.
-
Incubate to allow the formation of stalled initiation complexes.
-
-
Primer Annealing and Extension:
-
Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a downstream sequence on the mRNA.
-
Anneal the primer by heating and cooling the mixture.
-
Add a mixture of dNTPs and a reverse transcriptase (e.g., AMV reverse transcriptase).
-
Incubate to allow for primer extension.
-
-
Analysis of cDNA Products:
-
Stop the reaction and purify the cDNA products.
-
Separate the cDNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the bands by autoradiography or fluorescence imaging.
-
Run a sequencing ladder of the same mRNA in parallel to precisely map the position of the reverse transcriptase stop, which corresponds to the location of the stalled ribosome.
-
X-ray Crystallography of the this compound-70S Ribosome Complex
This method provides a high-resolution three-dimensional structure of the inhibitor bound to its target, revealing the molecular interactions.
Principle: Crystals of the 70S ribosome in complex with this compound, mRNA, and tRNAs are grown and then diffracted with X-rays. The diffraction pattern is used to calculate an electron density map, into which an atomic model of the complex is built and refined.
Crystallization and Data Collection (based on PDB entry 5VP2):
-
Complex Formation:
-
Thermus thermophilus 70S ribosomes are mixed with a specific mRNA and deacylated tRNAs for the A, P, and E sites.
-
This compound is added to the complex.
-
-
Crystallization:
-
The complex is crystallized using vapor diffusion in hanging or sitting drops.
-
Crystallization conditions typically involve a precipitant (e.g., polyethylene (B3416737) glycol), salts, and a specific pH buffer.
-
-
Data Collection:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination:
-
The structure is solved by molecular replacement using a known ribosome structure as a search model.
-
The model is refined against the diffraction data, and the inhibitor molecule is built into the electron density map.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key aspects of this compound's mechanism of action.
This compound Experimental Workflow
This compound Signaling Pathway of Inhibition
Logical Relationship of this compound's Action
Conclusion
This compound (Madumycin II) is a potent inhibitor of the bacterial 70S ribosome, acting through a well-defined mechanism of binding to the peptidyl transferase center and inducing a catalytically inactive conformation. This leads to the stalling of protein synthesis at the initiation phase. The detailed understanding of its mechanism of action, supported by quantitative data and high-resolution structural studies, provides a solid foundation for its further investigation as a potential therapeutic agent. The experimental protocols and visualizations presented in this guide are intended to facilitate future research into this compound and other ribosome-targeting antibiotics, aiding in the development of novel strategies to combat bacterial infections.
References
- 1. Formation and crystallization of Thermus thermophilus 70S ribosome/tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermus thermophilus ribosomes for crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary X-ray investigation of 70 S ribosome crystals from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling A2315A: A Technical Guide to its Production in Actinoplanes philippinensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The antibiotic complex A2315, produced by the filamentous bacterium Actinoplanes philippinensis, represents a promising source of novel antimicrobial agents. A key component of this complex, A2315A, is a member of the streptogramin B family of antibiotics, known for their potent activity against a range of bacterial pathogens. This technical guide provides an in-depth overview of Actinoplanes philippinensis as a production host for this compound. It consolidates available data on the biosynthesis, fermentation, extraction, and purification of this valuable secondary metabolite. While specific quantitative production data for this compound remains proprietary, this document furnishes detailed, adaptable experimental protocols and explores the genetic underpinnings of its biosynthesis, offering a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this compound.
Introduction to Actinoplanes philippinensis and this compound
Actinoplanes philippinensis is a Gram-positive, aerobic, filamentous bacterium belonging to the order Actinomycetales. First isolated from a soil sample in the Philippines, this organism is a known producer of the A2315 antibiotic complex.[1] this compound, a principal component of this complex, is structurally related to the virginiamycin family of antibiotics, which function by inhibiting bacterial protein synthesis.[2][3] The synergistic action of streptogramin A and B type antibiotics makes them effective against various drug-resistant bacteria.
Biosynthesis of this compound
The biosynthesis of peptide antibiotics like this compound is typically orchestrated by large, multifunctional enzymes known as Non-Ribosomal Peptide Synthetases (NRPS). While the specific biosynthetic gene cluster for this compound in Actinoplanes philippinensis has not been explicitly detailed in publicly available literature, the genome of Actinoplanes philippinensis NBRC 13878 has been sequenced and is available in public databases such as NCBI (Assembly ASM1686233v1).[4] This genomic data provides the foundation for identifying the putative this compound biosynthetic gene cluster through comparative genomics and bioinformatics analysis.
By analogy with the well-characterized virginiamycin S biosynthetic gene cluster in Streptomyces virginiae, the this compound cluster is predicted to be an NRPS-PKS (Polyketide Synthase) hybrid.[5] Such clusters typically encode the core NRPS enzymes responsible for activating and assembling the amino acid precursors, as well as enzymes for the synthesis of non-proteinogenic amino acids and for tailoring the final molecule.
Inferred Biosynthetic Pathway for this compound:
Based on the structure of virginiamycin-like compounds, the biosynthesis of this compound likely involves the following key steps:
-
Precursor Synthesis: Production of standard and non-standard amino acid building blocks.
-
NRPS Assembly: Stepwise condensation of these precursors on the NRPS enzymatic template.
-
Cyclization: Release and cyclization of the peptide chain.
-
Post-Modification: Enzymatic modifications to the core structure to yield the final active antibiotic.
Fermentation for this compound Production
While specific fermentation parameters for maximizing this compound yield from Actinoplanes philippinensis are not extensively published, general protocols for antibiotic production by Actinoplanes species can be adapted. The following represents a comprehensive, adaptable protocol.
Culture Media and Conditions
Table 1: Recommended Media Composition for Actinoplanes philippinensis Fermentation
| Component | Concentration (g/L) | Purpose |
| Seed Medium | ||
| Yeast Extract | 4.0 | Growth factors |
| Malt Extract | 10.0 | Carbon and nitrogen source |
| Dextrose | 4.0 | Carbon source |
| Production Medium | ||
| Soluble Starch | 20.0 | Primary carbon source |
| Soybean Meal | 10.0 | Nitrogen source |
| Glucose | 5.0 | Readily available carbon source |
| CaCO₃ | 2.0 | pH buffering |
| K₂HPO₄ | 0.5 | Phosphate source |
| MgSO₄·7H₂O | 0.5 | Divalent cations |
| Trace Element Solution | 1.0 mL | Essential micronutrients |
Trace Element Solution (g/L): FeSO₄·7H₂O 0.1, MnCl₂·4H₂O 0.1, ZnSO₄·7H₂O 0.1
Growth Conditions:
-
Temperature: 28-30°C
-
pH: 6.8-7.2
-
Agitation: 200-250 rpm in shake flasks
-
Aeration: High aeration is crucial for growth and antibiotic production.
Experimental Protocol: Fermentation
-
Inoculum Preparation:
-
Aseptically transfer a loopful of a mature Actinoplanes philippinensis culture from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 48-72 hours until dense growth is observed.
-
-
Production Culture:
-
Inoculate a 2 L baffled flask containing 500 mL of production medium with 5% (v/v) of the seed culture.
-
Incubate at 28°C on a rotary shaker at 220 rpm for 5-7 days.
-
Monitor the fermentation broth periodically for pH, glucose consumption, and antibiotic production (using a bioassay or HPLC).
-
Extraction and Purification of this compound
The following protocol outlines a general procedure for the extraction and purification of this compound from the fermentation broth. Optimization will be necessary to maximize recovery and purity.
Experimental Protocol: Extraction and Purification
-
Harvesting:
-
After the fermentation period (5-7 days), harvest the broth by centrifugation (10,000 x g, 20 min) to separate the mycelium from the supernatant. This compound is expected to be present in both fractions.
-
-
Extraction:
-
Mycelium: Extract the mycelial cake with a polar organic solvent such as acetone (B3395972) or methanol (B129727) (3 x 1 volume). Combine the solvent extracts and evaporate under reduced pressure.
-
Supernatant: Extract the supernatant with an immiscible organic solvent like ethyl acetate (B1210297) or butanol (3 x 1 volume). Combine the organic layers and evaporate to dryness.
-
-
Preliminary Purification:
-
Dissolve the crude extracts in a minimal amount of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities. Elute the active fraction with a step gradient of methanol in water.
-
-
Chromatographic Purification:
-
Subject the semi-purified extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Elute with a gradient of an appropriate solvent system (e.g., chloroform-methanol or dichloromethane-methanol) to separate the components of the A2315 complex.
-
Monitor fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification of this compound-containing fractions by preparative reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC.
-
Analytical Methods
Accurate and reliable analytical methods are essential for the quantification and characterization of this compound.
Table 2: Analytical Techniques for this compound Analysis
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantification, purity assessment, and separation of A2315 components. A C18 column with UV detection (around 220 nm) is typically used. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Structural confirmation by determining the molecular weight of this compound and its fragments. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of the purified compound. |
| Antimicrobial Susceptibility Testing (AST) | Determination of the biological activity of this compound against various bacterial strains. |
Regulation of this compound Biosynthesis
The regulation of streptogramin antibiotic production is often complex, involving pathway-specific regulators and global regulatory networks. In many actinomycetes, the production of secondary metabolites is controlled by small, diffusible signaling molecules such as γ-butyrolactones. It is plausible that the biosynthesis of this compound in Actinoplanes philippinensis is similarly regulated.
Inferred Regulatory Pathway:
Conclusion and Future Perspectives
Actinoplanes philippinensis remains a valuable source for the streptogramin antibiotic this compound. While this guide provides a comprehensive framework based on available scientific literature and analogous systems, significant opportunities for further research exist. The elucidation of the complete this compound biosynthetic gene cluster and its regulatory network will be pivotal for future strain improvement and metabolic engineering efforts. Optimization of fermentation and purification processes holds the key to enhancing yields and making this compound a more accessible candidate for drug development. The methodologies and workflows presented herein provide a solid foundation for researchers to unlock the full potential of this promising antibiotic.
References
- 1. Members of the Genus Actinoplanes and their Antibiotics | Annual Reviews [annualreviews.org]
- 2. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A2315, new antibiotics produced by Actinoplanes philippinensis. 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinoplanes philippinensis genome assembly ASM1686233v1 - NCBI - NLM [ncbi.nlm.nih.gov]
- 5. Streptogramin B biosynthesis in Streptomyces pristinaespiralis and Streptomyces virginiae: molecular characterization of the last structural peptide synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of A2315A Against Different Bacterial Strains
Disclaimer: Publicly available information regarding the specific biological activity of antibiotic A2315A is limited. This compound has been identified as a member of the Virginiamycin class of antibiotics. Therefore, this document provides a detailed overview of the biological activity of Virginiamycin as a representative of this class, which is expected to be comparable to that of this compound.
Introduction
This compound is an antibiotic produced by the bacterium Actinoplanes philippinensis. Structurally, it belongs to the Virginiamycin family of antibiotics, also known as streptogramins. These antibiotics are typically composed of two distinct chemical entities: a type A component (a polyunsaturated macrolactone, such as Virginiamycin M1) and a type B component (a cyclic hexadepsipeptide, such as Virginiamycin S1). A hallmark of this class of antibiotics is the synergistic activity of the two components, resulting in a potent bacteriostatic or bactericidal effect.
Antibacterial Spectrum of Virginiamycin (as a proxy for this compound)
Virginiamycin exhibits a significant antibacterial effect, primarily against Gram-positive bacteria. The synergistic action of its M and S components is crucial for its full spectrum of activity. While Virginiamycin M1 shows some activity against staphylococci and streptococci, and Virginiamycin S1 is more active against bacilli, their combination results in a substantial increase in potency[1]. The antibiotic has limited to no activity against most Gram-negative bacteria, such as Escherichia coli and Salmonella[1].
Below is a table summarizing representative Minimum Inhibitory Concentration (MIC) values for Virginiamycin and its individual components against various bacterial strains, compiled from available data.
| Bacterial Strain | Component | MIC (µg/mL) |
| Staphylococcus aureus | Virginiamycin M1 | 0.25[2] |
| Virginiamycin S1 | 4[2] | |
| Virginiamycin (M+S) | 0.125[2] | |
| Enterococcus faecium (susceptible) | Virginiamycin (M+S) | <8 |
| Enterococcus faecium (resistant) | Virginiamycin (M+S) | ≥8 - 32[3] |
| Bacillus subtilis | Virginiamycin S1 | More Active[1] |
| Streptococcus spp. | Virginiamycin M1 | Effective[1] |
| Escherichia coli | Virginiamycin (M+S) | Ineffective[1] |
| Salmonella spp. | Virginiamycin (M+S) | Ineffective[1] |
Mechanism of Action
The primary molecular target of Virginiamycin-like antibiotics is the bacterial ribosome, specifically the 50S subunit. The two components of the antibiotic bind to different sites on the 50S subunit and synergistically inhibit protein synthesis[4][5][6].
-
Virginiamycin M (Type A Streptogramin): Binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding induces a conformational change in the ribosome that, in turn, increases the binding affinity for the Virginiamycin S component.
-
Virginiamycin S (Type B Streptogramin): Binds to a site on the 50S subunit that overlaps with the binding sites of macrolides and lincosamides. This binding physically obstructs the ribosomal tunnel through which nascent polypeptide chains exit, thereby halting protein elongation.
The cooperative binding of both components leads to a stable antibiotic-ribosome complex that effectively shuts down protein synthesis, leading to the inhibition of bacterial growth.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro activity of an antibiotic against a specific bacterial strain. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.
4.1. Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth of the bacteria after a defined incubation period.
4.2. Materials
-
96-well microtiter plates
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or Virginiamycin) stock solution of known concentration
-
Bacterial strain to be tested
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Incubator
4.3. Procedure
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB in separate tubes.
-
Dispense 50 µL of the appropriate antibiotic dilution into each well of the 96-well plate. The final volume in each well after adding the bacterial inoculum will be 100 µL, which will halve the antibiotic concentration.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic in which there is no visible growth.
-
Alternatively, the optical density (OD) of each well can be measured using a microplate reader.
-
Conclusion
While specific data for this compound is not widely published, its classification as a Virginiamycin-like antibiotic provides a strong basis for understanding its biological activity. It is expected to be a potent antibiotic with a spectrum of activity primarily directed against Gram-positive bacteria. Its mechanism of action, through the synergistic inhibition of bacterial protein synthesis at the 50S ribosomal subunit, is a well-established and effective means of antibacterial action. The methodologies for evaluating its in vitro efficacy, such as the broth microdilution for MIC determination, are standardized and robust. Further research specifically on this compound would be necessary to fully delineate its unique properties and therapeutic potential.
References
- 1. RU2637857C1 - Stemptomyces virginiae strain - virginiamycine producer and method for virginiamycine production - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Changes in Antimicrobial Susceptibility of Native Enterococcus faecium in Chickens Fed Virginiamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. go.drugbank.com [go.drugbank.com]
Initial characterization of Madumycin II in scientific literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
Madumycin II, also known as antibiotic A2315A, is a naturally occurring antibiotic belonging to the streptogramin A class.[1][2] These antibiotics are known for their potent activity against Gram-positive bacteria.[3] Madumycin II is a macrocyclic lactone produced by the actinomycete Actinoplanes philippinensis.[3][4] This document provides a comprehensive overview of the initial scientific characterization of Madumycin II, focusing on its discovery, structure, biological activity, and mechanism of action. The information is compiled from available scientific literature to serve as a technical guide for researchers and professionals in the field of drug development.
Discovery and Isolation
Madumycin II was first reported in the 1970s as a product of the fermentation of Actinoplanes philippinensis. While the full, detailed protocols from the original publications are not readily accessible, the general methodology involved standard fermentation and extraction procedures for natural products.
Experimental Protocols (General Overview):
A general procedure for the isolation of similar antibiotics from actinomycetes typically involves the following steps:
-
Fermentation: Culturing of the producing organism, Actinoplanes philippinensis, in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the active compounds from the fermentation broth and/or mycelium using organic solvents.
-
Purification: Chromatographic purification of the crude extract to isolate the individual components, including Madumycin II.
Further details on the specific fermentation conditions and purification steps would be contained within the original discovery papers.
Structure Elucidation
The chemical structure of Madumycin II was determined through a combination of spectroscopic techniques. It is distinguished from other streptogramin A antibiotics by the presence of an alanine (B10760859) residue.[1]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₂₆H₃₇N₃O₇ |
| Molecular Weight | 503.6 g/mol |
| Class | Streptogramin A, Macrolide, Lactam |
Data sourced from PubChem CID 21596528.
Experimental Protocols (General Overview):
The elucidation of the structure of a novel natural product like Madumycin II would have involved a combination of the following analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.
-
Chemical Degradation and Derivatization: To break down the molecule into smaller, identifiable fragments and to introduce functional groups that aid in structure determination.
The definitive stereochemistry of Madumycin II has also been confirmed through total synthesis.
Biological Activity and Quantitative Data
Madumycin II exhibits potent inhibitory activity against bacterial protein synthesis.[2] Its primary antibacterial activity is directed against Gram-positive bacteria.[3]
Quantitative Data:
| Parameter | Value | Organism/System | Reference |
| IC₅₀ (Protein Synthesis Inhibition) | 0.3 ± 0.03 µM | E. coli S30 extract | [2] |
Experimental Protocols:
In Vitro Protein Synthesis Inhibition Assay [2]
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system.
-
System Preparation: An E. coli S30 extract translation system is prepared, containing all the necessary components for transcription and translation (ribosomes, tRNAs, amino acids, enzymes, etc.).
-
Template Addition: A messenger RNA (mRNA) template encoding a reporter protein, such as firefly luciferase, is added to the system.
-
Inhibitor Addition: Varying concentrations of Madumycin II are added to the reaction mixtures.
-
Incubation: The reactions are incubated under conditions that allow for transcription and translation to occur.
-
Activity Measurement: The activity of the newly synthesized reporter protein (e.g., luminescence for luciferase) is measured.
-
IC₅₀ Determination: The concentration of Madumycin II that inhibits 50% of the reporter protein activity is determined.
Mechanism of Action
Madumycin II is a potent inhibitor of the peptidyl transferase center (PTC) on the large (50S) subunit of the bacterial ribosome.[1][2] It exerts its effect by interfering with the initial stages of protein synthesis.
Key Mechanistic Features:
-
Inhibition of Peptide Bond Formation: Madumycin II inhibits the ribosome before the formation of the first peptide bond.[1]
-
tRNA Binding: It allows for the binding of initiator and elongator tRNAs to the P and A sites of the ribosome, respectively.[1]
-
Incorrect tRNA Positioning: Despite binding, Madumycin II prevents the correct positioning of the aminoacyl ends of the tRNAs within the PTC, thereby making peptide bond formation impossible.[1]
-
Ribosomal RNA Rearrangement: The binding of Madumycin II induces a conformational change in the 23S rRNA, specifically involving nucleotides U2506 and U2585, which forces the PTC into a catalytically inactive state.[1]
Visualizing the Mechanism of Action:
References
- 1. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A2315, new antibiotics produced by Actinoplanes philippinensis. 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Role of A2315A in Elucidating Ribosomal Protein Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
A2315A, a member of the virginiamycin family of antibiotics, serves as a critical tool for dissecting the intricate process of ribosomal protein synthesis. By specifically targeting the bacterial ribosome, this compound and its analogs have provided invaluable insights into the mechanism of translation, the function of the peptidyl transferase center (PTC), and the development of novel antimicrobial agents. This technical guide provides an in-depth overview of this compound's mechanism of action, detailed experimental protocols for its application in research, and a summary of key quantitative data. Visualizations of the relevant pathways and experimental workflows are included to facilitate a comprehensive understanding of its role as a molecular probe.
Introduction: The Virginiamycin Family and this compound
This compound is a type A streptogramin antibiotic, a class of natural products known for their potent inhibition of bacterial protein synthesis.[1] These antibiotics are often found as synergistic mixtures of two structurally distinct components: type A (e.g., virginiamycin M1, dalfopristin, and this compound) and type B (e.g., virginiamycin S1, quinupristin).[1][2] While each component individually exhibits bacteriostatic activity, their combination results in a potent bactericidal effect.[1] This synergistic action makes them effective against a range of Gram-positive bacteria, including drug-resistant strains.[1]
This compound, like other type A streptogramins, is a macrocyclic lactone peptolide. Its primary target within the bacterial cell is the 50S ribosomal subunit, the site of peptide bond formation.
Mechanism of Action: Inhibition of the Peptidyl Transferase Center
This compound exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids.
The binding of this compound to the PTC has two main consequences:
-
Inhibition of Substrate Binding: It physically obstructs the binding of both the aminoacyl-tRNA (A-site) and the peptidyl-tRNA (P-site), thereby preventing the substrates for peptide bond formation from accessing the catalytic center.
-
Conformational Changes: The binding of a type A streptogramin like this compound induces a conformational change in the ribosome. This altered conformation significantly increases the binding affinity of type B streptogramins, leading to their synergistic bactericidal activity.
The binding site of streptogramin A antibiotics has been mapped to a region within domain V of the 23S rRNA, a highly conserved area critical for peptidyl transferase activity. Specific nucleotides implicated in the binding of virginiamycin M1, a close analog of this compound, include A2059 and A2503 (E. coli numbering).
Quantitative Data
| Compound | Assay Type | Organism/System | IC50 | Reference |
| Virginiamycin M1 | Immunoassay (ELISA) | - | 15.26 ng/mL | |
| Pristinamycin IIA (Streptogramin A) | In vitro translation (E. coli S30) | E. coli | ~1 µM |
Experimental Protocols
This compound is a valuable tool in a variety of experimental setups to study ribosomal function. Below are detailed protocols for key assays.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common method utilizes a coupled transcription-translation system with a luciferase reporter.
Materials:
-
E. coli S30 extract system for coupled in vitro transcription-translation
-
Plasmid DNA encoding firefly luciferase under the control of a bacterial promoter
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
-
Nuclease-free water, pipettes, and tubes
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Set up the reaction: In a microcentrifuge tube, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and luciferase plasmid DNA according to the manufacturer's instructions.
-
Add inhibitor: Add 1 µL of the this compound dilution or DMSO (for the no-inhibitor control) to each reaction tube.
-
Incubate: Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure luciferase activity: Add luciferase assay reagent to each reaction and measure the luminescence using a luminometer.
-
Data analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Toeprinting Assay
This assay identifies the precise location on an mRNA where a ribosome is stalled by an inhibitor.
Materials:
-
Linearized DNA template containing a promoter and the gene of interest
-
In vitro transcription kit
-
Purified 70S ribosomes
-
Initiation factors (IF1, IF2, IF3)
-
fMet-tRNAfMet
-
This compound
-
Radiolabeled or fluorescently labeled DNA primer complementary to the 3' end of the mRNA
-
Reverse transcriptase
-
dNTPs
-
Urea-polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare mRNA: Synthesize mRNA from the linearized DNA template using an in vitro transcription kit and purify it.
-
Form initiation complexes: Combine the purified mRNA, 70S ribosomes, IFs, and fMet-tRNAfMet and incubate to allow the formation of translation initiation complexes.
-
Add inhibitor: Add this compound to the desired final concentration.
-
Primer annealing: Add the labeled primer and anneal it to the mRNA.
-
Primer extension: Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will extend the primer until it is blocked by the stalled ribosome.
-
Analyze products: Denature the samples and run them on a sequencing gel alongside a sequencing ladder of the same mRNA to determine the exact position of the "toeprint" (the stalled ribosome).
Puromycin (B1679871) Reaction
This assay directly measures the activity of the peptidyl transferase center. Puromycin is an analog of the 3' end of aminoacyl-tRNA and can act as an acceptor for the nascent polypeptide chain. Inhibition of the puromycin reaction indicates interference with the PTC.
Materials:
-
Purified 70S ribosomes
-
mRNA template
-
[35S]-Met-tRNAfMet (or other radiolabeled aminoacyl-tRNA)
-
Puromycin
-
This compound
-
Reaction buffer
-
Ethyl acetate (B1210297)
-
Scintillation counter
Procedure:
-
Form initiation complexes: Incubate ribosomes, mRNA, and [35S]-Met-tRNAfMet to form initiation complexes with the labeled tRNA in the P-site.
-
Add inhibitor: Add this compound at various concentrations and incubate.
-
Initiate puromycin reaction: Add puromycin to the reaction mixture.
-
Stop reaction and extract: After a short incubation, stop the reaction (e.g., with a high concentration of Mg2+) and extract the [35S]-peptidyl-puromycin into ethyl acetate.
-
Quantify: Measure the radioactivity in the ethyl acetate layer using a scintillation counter.
-
Analyze: A decrease in the amount of [35S]-peptidyl-puromycin formed indicates inhibition of the peptidyl transferase reaction.
Conclusion
This compound and other streptogramin A antibiotics are powerful tools for studying the bacterial ribosome. Their specific interaction with the peptidyl transferase center allows for detailed investigations into the mechanism of protein synthesis and the development of novel antibacterial agents. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own studies of ribosomal function and antibiotic action. Further research to determine the precise IC50 of this compound in various systems and to explore its synergistic effects with type B streptogramins will continue to enhance our understanding of this important class of antibiotics.
References
A2315A (Madumicin II): A Technical Guide to its Basic Properties, Molecular Weight, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
A2315A, also known as Madumicin II, is a potent antibiotic belonging to the streptogramin A class. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular weight and key biochemical data. The document details its mechanism of action as a bacterial protein synthesis inhibitor, focusing on its interaction with the peptidyl transferase center (PTC) of the ribosome. Detailed experimental protocols for assays relevant to the study of this compound are provided, and its inhibitory pathway is visually represented. This guide is intended to serve as a valuable resource for researchers and professionals involved in antibiotic research and drug development.
Basic Properties and Molecular Weight
This compound is a natural product with a complex chemical structure. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₇N₃O₇ | PubChem |
| Molecular Weight | 503.6 g/mol | PubChem |
| Synonyms | Madumicin II, Antibiotic A 2315A | MedChemExpress[1] |
| Class | Streptogramin A Antibiotic | [1][2] |
| Mechanism of Action | Peptidyl Transferase Center (PTC) Inhibitor | [1][2] |
Quantitative Data
The inhibitory activity of this compound has been quantified in vitro, demonstrating its potency as a protein synthesis inhibitor.
| Parameter | Value | Description | Source |
| IC₅₀ | 0.3 ± 0.03 μM | In vitro inhibition of protein synthesis in an E. coli S30 extract translation system.[2] |
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its antibiotic effect by targeting the bacterial ribosome, specifically the peptidyl transferase center (PTC) on the large ribosomal subunit.[1][2] Its mechanism of action involves the following key steps:
-
Binding to the Peptidyl Transferase Center: this compound binds to the PTC, a critical region of the ribosome responsible for catalyzing peptide bond formation.[2]
-
Interference with tRNA Positioning: The binding of this compound prevents the correct positioning of the aminoacyl-tRNA (A-site) and peptidyl-tRNA (P-site) substrates within the PTC.[2]
-
Inhibition of Peptide Bond Formation: By disrupting the proper alignment of the tRNA molecules, this compound effectively stalls the process of peptide bond formation, a crucial step in protein elongation.[2]
-
Induction of an Inactive Ribosomal State: The interaction of this compound with the PTC induces a conformational change in the ribosome, forcing it into a catalytically inactive state.[2]
This multi-step inhibition ultimately leads to the cessation of protein synthesis, resulting in a bacteriostatic effect on susceptible bacteria.
Signaling Pathway Diagram
Caption: Inhibition of bacterial protein synthesis by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Protein Synthesis Inhibition Assay
This assay determines the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀).
Materials:
-
E. coli S30 extract system for in vitro transcription-translation
-
Plasmid DNA encoding a reporter protein (e.g., firefly luciferase)
-
This compound (Madumicin II) stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a series of dilutions of this compound in the appropriate buffer.
-
Set up the in vitro transcription-translation reactions according to the manufacturer's protocol. Each reaction should contain the S30 extract, the reporter plasmid, and a specific concentration of this compound or a vehicle control.
-
Incubate the reactions at the recommended temperature for a sufficient time to allow for protein expression.
-
Measure the activity of the expressed reporter protein (e.g., luminescence for luciferase).
-
Plot the reporter activity against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.[2]
Experimental Workflow Diagram
Caption: Workflow for the in vitro protein synthesis inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that prevents visible growth of a specific bacterial strain.
Materials:
-
Bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton broth)
-
This compound (Madumicin II) stock solution
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacterial strain. Include a positive control (bacteria, no antibiotic) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
Visually inspect the wells for turbidity or measure the optical density (OD) at 600 nm to assess bacterial growth.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Conclusion
This compound (Madumicin II) is a potent streptogramin A antibiotic that effectively inhibits bacterial protein synthesis. Its well-defined mechanism of action, targeting the peptidyl transferase center of the ribosome, makes it a subject of significant interest in the ongoing search for novel antimicrobial agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds. The detailed understanding of its interaction with the ribosome can inform the rational design of new antibiotics to combat the growing threat of antimicrobial resistance.
References
Methodological & Application
Application Notes and Protocols for A2315A in In Vitro Translation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2315A is a novel synthetic compound that has demonstrated potent and specific inhibition of eukaryotic protein synthesis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in various in vitro translation (IVT) assay formats. This compound acts as a context-specific inhibitor of translation elongation, binding to the peptidyl transferase center (PTC) of the 80S ribosome. Its inhibitory effect is particularly pronounced at specific dipeptide motifs within the nascent polypeptide chain, making it a valuable tool for studying the dynamics of translation and a potential lead compound for therapeutic development.
In vitro translation systems are powerful tools for dissecting the mechanisms of protein synthesis and for screening potential inhibitors.[1][2] These systems, derived from sources such as rabbit reticulocyte lysates or human cell-free extracts, contain all the necessary components for protein synthesis, including ribosomes, tRNAs, and initiation and elongation factors.[3][4] The use of reporter genes, such as luciferase, allows for a quantifiable and high-throughput assessment of translation inhibition.[5][6]
Principle of Action
This compound selectively binds to the A-site of the peptidyl transferase center on the large ribosomal subunit (60S). This binding event does not indiscriminately halt all translation but rather induces ribosomal stalling in a sequence-dependent manner. The inhibitory effect of this compound is potentiated when specific amino acids, particularly proline followed by a charged residue, are present in the P- and A-sites of the ribosome, respectively. This context-specific inhibition allows for the investigation of ribosomal dynamics and the role of the nascent peptide exit tunnel in regulating translation.[7][8]
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various in vitro translation systems. The following table summarizes the key quantitative data.
| Assay System | Reporter Construct | Key Parameters | Value |
| Rabbit Reticulocyte Lysate | Firefly Luciferase mRNA | IC50 | 75 nM |
| Human (HeLa) Cell-Free Extract | Renilla Luciferase mRNA (capped) | IC50 | 120 nM |
| Human (HeLa) Cell-Free Extract | RFF Luciferase mRNA (IRES-mediated) | IC50 | 115 nM |
| Ribosome Binding Assay | Fluorescently-labeled this compound | Kd (80S Ribosome) | 50 nM |
Note: IC50 and Kd values are representative and may vary depending on experimental conditions and the specific IVT kit used.
Experimental Protocols
Protocol 1: Determination of IC50 using a Luciferase-Based In Vitro Translation Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound using a commercially available rabbit reticulocyte lysate or human cell-free IVT kit with a luciferase reporter.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
In vitro translation kit (e.g., Rabbit Reticulocyte Lysate System or a human cell-free system like the Thermo Scientific 1-Step Human Coupled IVT Kit)[3]
-
Reporter mRNA (e.g., capped Firefly Luciferase mRNA)
-
Nuclease-free water
-
Dimethyl Sulfoxide (DMSO)
-
Luciferase Assay Reagent
-
96-well white, opaque microplates
-
Luminometer
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations.
-
Further dilute these stocks in nuclease-free water to achieve final assay concentrations typically ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced inhibition.
-
-
Assay Setup:
-
On ice, thaw the components of the in vitro translation kit.
-
Prepare a master mix containing the appropriate amounts of cell lysate, reaction buffer, amino acid mixture, and reporter mRNA according to the manufacturer's instructions.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add 1 µL of each this compound dilution or DMSO (for the "no inhibitor" control) to the respective tubes.
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Transfer the reaction mixtures to a 96-well white, opaque microplate.
-
Incubate the plate at 30°C for 90 minutes. Incubation times may need to be optimized depending on the IVT system used.
-
-
Luciferase Assay:
-
Equilibrate the Luciferase Assay Reagent to room temperature.
-
Add the Luciferase Assay Reagent to each well according to the manufacturer's protocol (typically a 1:1 volume ratio).
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 2: Ribosome Binding Assay using Fluorescence Polarization
This protocol outlines a method to determine the binding affinity (Kd) of this compound to purified 80S ribosomes using a fluorescently labeled version of the compound.
Materials:
-
Fluorescently-labeled this compound (e.g., Bodipy-FL-A2315A)
-
Purified 80S ribosomes (from a eukaryotic source)
-
Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
384-well black, non-binding surface microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescently-labeled this compound in DMSO.
-
Prepare a serial dilution of purified 80S ribosomes in Binding Buffer.
-
-
Assay Setup:
-
Add a fixed concentration of fluorescently-labeled this compound (typically in the low nanomolar range) to each well of the 384-well plate.
-
Add the serially diluted 80S ribosomes to the wells.
-
Include a control with only the fluorescently-labeled this compound in Binding Buffer.
-
Bring the final volume in each well to the desired amount with Binding Buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the ribosome concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a one-site binding equation.
-
Visualizations
Caption: Mechanism of this compound-mediated translation inhibition.
Caption: Experimental workflow for IC50 determination of this compound.
References
- 1. Cell-free translation of peptides and proteins: from high throughput screening to clinical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 5. A simple real-time assay for in vitro translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ribosome Profiling Experiments
Topic: A2315A Protocol for Ribosome Profiling Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribosome profiling, or Ribo-seq, is a powerful technique that provides a global "snapshot" of protein synthesis within a cell at a specific moment.[1][2] By sequencing the small fragments of messenger RNA (mRNA) protected by actively translating ribosomes, researchers can obtain quantitative information about which proteins are being synthesized and at what rate. This methodology offers codon-level resolution of ribosome occupancy, enabling detailed insights into the mechanisms of translational control.[3]
The core principle of ribosome profiling involves arresting translation, digesting the unprotected mRNA, and then sequencing the remaining ribosome-protected fragments (RPFs).[1][2] While various translation inhibitors can be used for this purpose, this document outlines a generalized protocol that can be adapted for specific compounds of interest, such as the hypothetical molecule this compound. A specific, publicly documented "this compound protocol" for ribosome profiling is not currently available in the scientific literature. Therefore, the following sections provide a comprehensive, adaptable framework for conducting ribosome profiling experiments to investigate the effects of novel compounds on translation.
General Principles of Ribosome Profiling
The experimental workflow of ribosome profiling can be broken down into several key stages:
-
Cell Treatment and Lysis: Cells are treated with a translation inhibitor (e.g., this compound) to stall ribosomes. Subsequently, the cells are lysed under conditions that preserve the integrity of the ribosome-mRNA complexes.
-
Nuclease Footprinting: The cell lysate is treated with a nuclease (commonly RNase I) to digest all mRNA that is not protected by the stalled ribosomes. This results in the generation of ribosome-protected mRNA fragments (RPFs), which are typically 25-35 nucleotides in length.[1]
-
Ribosome Isolation: The ribosome-mRNA complexes, now containing only the RPFs, are isolated from the rest of the cell lysate. This is often achieved through sucrose (B13894) density gradient ultracentrifugation.[3]
-
RNA Fragment Purification: The RPFs are purified from the isolated ribosomes.
-
Library Preparation for Sequencing: The purified RPFs are converted into a cDNA library suitable for next-generation sequencing. This involves a series of enzymatic steps, including adapter ligation, reverse transcription, and PCR amplification.[2]
-
Sequencing and Data Analysis: The cDNA library is sequenced, and the resulting reads are aligned to a reference genome or transcriptome.[4] Bioinformatic analysis is then performed to determine ribosome density, identify translated regions, and assess translational efficiency.[5][6]
Experimental Workflow
References
- 1. Bioinformatics Workflow and Tools for Ribosome Profiling - CD Genomics [cd-genomics.com]
- 2. portlandpress.com [portlandpress.com]
- 3. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. Analysis of Ribosome Profiling Data | Springer Nature Experiments [experiments.springernature.com]
- 6. Analysis of Ribosome Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A2315A (Madumicin II) Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2315A, also known as Madumicin II, is a streptogramin A antibiotic.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis. It specifically targets the peptidyl transferase center (PTC) on the large subunit of the 70S ribosome.[1][2][3][4] By binding to the PTC, Madumicin II prevents the correct positioning of transfer RNA (tRNA) molecules in the A and P sites, thereby inhibiting peptide bond formation and halting protein elongation at the initiation phase. This targeted action makes this compound a subject of interest for antibacterial drug development.
These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro cell culture experiments, ensuring accurate and reproducible results.
Chemical Properties
A summary of the key chemical properties for this compound (Madumicin II) is provided in the table below.
| Property | Value |
| Synonyms | Madumicin II |
| CAS Number | 58717-24-1 |
| Molecular Formula | C₂₆H₃₇N₃O₇ |
| Molecular Weight | 503.6 g/mol |
Solubility and Storage
Table 1: Solubility and Storage Recommendations
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (B87167) (DMSO) |
| Stock Solution Concentration | 10 mM (suggested starting concentration) |
| Storage of Powder | Store at -20°C for long-term stability. |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
Materials:
-
This compound (Madumicin II) powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 503.6 g/mol * 1000 mg/g = 5.036 mg
-
-
-
Weighing:
-
Accurately weigh 5.036 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolving:
-
Add 1 mL of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution if necessary.
-
-
Aliquoting and Storage:
-
Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C to maintain stability. Properly label the tubes with the compound name, concentration, and date of preparation.
-
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: To avoid precipitation and ensure accurate dosing, it is recommended to first prepare an intermediate dilution before the final dilution in a larger volume of medium.
-
-
Final DMSO Concentration:
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically ≤ 0.5%).
-
-
Example Dilution for a 10 µM Working Solution:
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium.
-
This results in a 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Application to Cells:
-
Gently mix the final working solution and add it to your cell culture plates.
-
Experimental Workflow
Caption: Workflow for this compound stock and working solution preparation.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound (Madumicin II) acts by binding to the peptidyl transferase center (PTC) of the 50S ribosomal subunit, a critical component of the bacterial ribosome responsible for protein synthesis. This binding event sterically hinders the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, ultimately preventing the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.
Caption: this compound inhibits protein synthesis by targeting the PTC.
References
- 1. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state | Semantic Scholar [semanticscholar.org]
- 4. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: A2315A in the Study of the Nascent Peptide Exit Tunnel
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2315A, also known as Madumycin II, is a streptogramin A antibiotic that potently inhibits bacterial protein synthesis. Its primary mechanism of action is the inhibition of the peptidyl transferase center (PTC) on the large ribosomal subunit. By binding to the PTC, this compound forces the ribosome into an inactive conformation, preventing the formation of peptide bonds. While its direct target is the PTC, its impact on the positioning of tRNA molecules within the ribosome can be used to study the dynamics of the nascent peptide exit tunnel (NPET). Stalling the ribosome at the initiation of translation allows for the detailed investigation of the initial stages of a nascent peptide's journey through the exit tunnel. These application notes provide detailed protocols for utilizing this compound as a tool to probe the NPET.
Mechanism of Action
This compound is a potent inhibitor of the peptidyl transferase center (PTC) of the ribosome.[1] It inhibits the ribosome prior to the first cycle of peptide bond formation.[1] The binding of this compound allows for the association of tRNAs to the A and P sites of the ribosome but prevents the correct positioning of their CCA-ends into the PTC, thereby making peptide bond formation impossible.[1] This action effectively stalls the ribosome at the initiation of translation, providing a synchronized population of ribosomes for structural and functional studies of the early events in the nascent peptide exit tunnel.
Quantitative Data
The following table summarizes the key quantitative data for this compound (Madumycin II).
| Parameter | Value | Organism/System | Reference |
| IC50 | 0.3 ± 0.03 µM | E. coli S30 cell-free translation system | [1] |
| Target Site | Peptidyl Transferase Center (PTC) | Bacterial Ribosome | [1] |
| Effect | Inhibition of peptide bond formation | Bacterial Ribosome | [1] |
Experimental Protocols
In Vitro Translation Inhibition Assay using Luciferase Reporter
This assay is used to determine the concentration-dependent inhibitory effect of this compound on protein synthesis.
Materials:
-
This compound (Madumycin II)
-
E. coli S30 cell-free translation system
-
In vitro transcribed firefly luciferase mRNA (200 ng/µL)
-
Steady-Glo® Luciferase Assay System (Promega)
-
Nuclease-free water
-
Microplate reader capable of luminescence detection
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.
-
Set up the in vitro translation reactions in 5 µL aliquots. For each reaction, combine the E. coli S30 cell-free system components according to the manufacturer's instructions.
-
Add 200 ng of firefly luciferase mRNA to each reaction.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to each reaction.
-
Incubate the reactions at 37°C for 30 minutes.[1]
-
After incubation, add 5 µL of the Steady-Glo® Luciferase Assay System substrate to each reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the relative luciferase activity for each this compound concentration compared to the vehicle control.
-
Plot the relative activity against the log of the this compound concentration and determine the IC50 value.
Workflow Diagram:
Caption: Workflow for the in vitro translation inhibition assay.
Toe-printing Assay to Map Ribosome Stalling
This method precisely identifies the position on the mRNA where the ribosome is stalled by this compound.
Materials:
-
This compound (Madumycin II)
-
Recombinant cell-free translation system (e.g., PURExpress)
-
DNA template for a specific mRNA of interest (e.g., osmC)
-
Radiolabeled or fluorescently labeled reverse transcription primer specific for the mRNA
-
Reverse transcriptase
-
dNTPs
-
Sequencing gel apparatus
Protocol:
-
Set up the in vitro transcription-translation reaction using the PURExpress system according to the manufacturer's protocol, using the osmC DNA template.
-
Add varying concentrations of this compound (e.g., 0.5, 5, and 50 µM) or a vehicle control to the reactions.[2]
-
Incubate the reactions to allow for translation initiation and stalling.
-
Anneal the labeled primer to the 3' end of the transcribed mRNA.
-
Perform a primer extension reaction using reverse transcriptase and dNTPs. The reverse transcriptase will stop when it encounters the stalled ribosome.
-
Run the cDNA products on a sequencing gel alongside a sequencing ladder of the same mRNA to precisely map the stall site. The toe-print will appear as a band that is 16-17 nucleotides downstream from the first nucleotide of the codon in the P-site of the stalled ribosome.
Logical Diagram of Toe-printing Principle:
Caption: Principle of the toe-printing assay.
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
This protocol outlines the general steps for preparing ribosome-A2315A complexes for high-resolution structural analysis.
Materials:
-
Purified 70S ribosomes
-
This compound (Madumycin II)
-
mRNA and tRNAs (for forming specific ribosomal complexes)
-
Cryo-EM grids (e.g., Quantifoil)
-
Plunge-freezing apparatus (e.g., Vitrobot)
-
Cryo-electron microscope (e.g., Titan Krios)
Protocol:
-
Complex Formation:
-
Incubate purified 70S ribosomes with a molar excess of this compound.
-
To study the effect on the nascent peptide, form a translation initiation complex by adding a specific mRNA and initiator tRNA (fMet-tRNAfMet).
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the ribosome-A2315A complex solution to a glow-discharged cryo-EM grid.
-
Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane.
-
-
Data Collection:
-
Transfer the frozen grid to a cryo-electron microscope.
-
Collect a large dataset of high-resolution images (micrographs) of the frozen particles.
-
-
Image Processing and 3D Reconstruction:
-
Use specialized software (e.g., RELION, CryoSPARC) to perform particle picking, 2D classification, and 3D reconstruction of the ribosome-A2315A complex.
-
This will yield a high-resolution 3D map of the complex, revealing the binding site of this compound and its effect on the ribosome structure.
-
Experimental Workflow Diagram:
Caption: General workflow for cryo-EM analysis.
Application in Studying the Nascent Peptide Exit Tunnel
While this compound's primary target is the PTC, its ability to stall ribosomes at the very beginning of translation provides a unique opportunity to study the initial interactions of a nascent peptide with the NPET. By using different mRNA templates that encode for various short peptides, researchers can use this compound to trap these early ribosome-nascent chain complexes. Subsequent structural analysis by cryo-EM can then reveal how different amino acid sequences at the N-terminus of a nascent peptide interact with the tunnel entrance. This approach can provide valuable insights into the mechanisms of co-translational folding and protein targeting.
References
Application Notes and Protocols for A2315A in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
A2315A is a naturally occurring antibiotic produced by the bacterium Actinoplanes philippinensis. It belongs to the virginiamycin family of antibiotics, which are known for their protein synthesis inhibitory activity.[1][2][3][4] Specifically, this compound is classified as a streptogramin type A antibiotic.[5] This class of antibiotics acts on the bacterial ribosome to inhibit peptide bond formation, a critical step in protein synthesis. Due to the limited publicly available data on the specific antimicrobial spectrum and potency of this compound, this document provides a comprehensive experimental guide for its characterization in a microbiology research setting. The following protocols and data presentation templates are based on standard microbiological methodologies and the known mechanism of action of related compounds.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, as a streptogramin type A antibiotic, is presumed to exert its antibacterial effect by binding to the 50S ribosomal subunit of the bacterial ribosome. This binding event induces a conformational change in the peptidyl transferase center, the enzymatic core of the ribosome responsible for peptide bond formation. This alteration prevents the proper positioning of tRNA molecules in the A- and P-sites, thereby stalling protein synthesis and leading to bacterial growth inhibition.
Caption: Proposed mechanism of action for this compound.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
This table template is designed for recording the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant and standard quality control bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Positive | 29213 | ||
| Enterococcus faecalis | Positive | 29212 | ||
| Streptococcus pneumoniae | Positive | 49619 | ||
| Escherichia coli | Negative | 25922 | ||
| Pseudomonas aeruginosa | Negative | 27853 | ||
| Klebsiella pneumoniae | Negative | 700603 | ||
| (User-defined strain 1) | ||||
| (User-defined strain 2) |
Table 2: Biofilm Inhibition Activity of this compound
This table is for recording the Minimum Biofilm Inhibitory Concentration (MBIC) of this compound.
| Bacterial Strain | ATCC Number | This compound MBIC₅₀ (µg/mL) | This compound MBIC₉₀ (µg/mL) | Control Antibiotic MBIC₅₀ (µg/mL) |
| Staphylococcus aureus | 35556 | |||
| Pseudomonas aeruginosa | PAO1 | |||
| (User-defined strain 1) | ||||
| (User-defined strain 2) |
Experimental Protocols
The following are detailed protocols for determining the antimicrobial and antibiofilm activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of antibiotics of the virginiamycin family. 4. Biosynthesis of this compound – Kudos: Growing the influence of research [growkudos.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Effects of A23187 (Calcimycin) in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat antimicrobial resistance is the use of combination therapies, where existing antibiotics are co-administered with synergistic compounds to enhance their efficacy. A23187, also known as Calcimycin, is a mobile ion-carrier antibiotic that facilitates the transport of divalent cations, such as Ca²⁺ and Mg²⁺, across biological membranes.[1] This ionophoretic activity can disrupt the electrochemical gradients across bacterial cell membranes, leading to a potentiation of the antimicrobial effects of other antibiotics. These application notes provide a detailed overview of the synergistic potential of A23187 in combination with other antibiotics, along with experimental protocols to assess these interactions.
Mechanism of Synergistic Action
The primary mechanism by which A23187 is thought to exert its synergistic effect is through the disruption of the bacterial cell membrane's ion homeostasis. By increasing the intracellular concentration of divalent cations like calcium, A23187 can trigger a cascade of events that render the bacteria more susceptible to the action of other antibiotics.[2]
This disruption of the membrane potential can lead to:
-
Increased Membrane Permeability: Alterations in the ion gradient can compromise the integrity of the bacterial cell membrane, facilitating the uptake of other co-administered antibiotics that might otherwise struggle to reach their intracellular targets.
-
Inhibition of Efflux Pumps: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. The disruption of the membrane's electrochemical gradient, which often powers these pumps, can inhibit their function, leading to an accumulation of the antibiotic inside the bacterium.
-
Sensitization to Cell Wall Synthesis Inhibitors: For antibiotics that target cell wall synthesis, such as β-lactams, the disruption of membrane-related processes can create additional stress on the cell envelope, making the bacteria more vulnerable to agents that inhibit peptidoglycan synthesis.
Documented Synergistic Combinations
A23187 and Tebipenem (B1682724) against Mycobacterium tuberculosis
Research has demonstrated a synergistic interaction between A23187 and the carbapenem (B1253116) antibiotic tebipenem against Mycobacterium tuberculosis.[1][3] Tebipenem, like other β-lactam antibiotics, inhibits the synthesis of the bacterial cell wall. The co-administration of A23187 appears to enhance the efficacy of tebipenem, suggesting a potential new therapeutic strategy for tuberculosis.
Table 1: In Vitro Synergy Data for A23187 and Tebipenem against Mycobacterium tuberculosis
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) | FIC Index (ΣFIC) | Interpretation |
| A23187 | Data not available | Data not available | Data not available | \multirow{2}{}{≤ 0.5} | \multirow{2}{}{Synergy} |
| Tebipenem | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary literature is not publicly available in the abstracts reviewed. The synergy was determined by the checkerboard titration assay.[3]
Experimental Protocols
Assessment of Antibiotic Synergy using the Checkerboard Assay
The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index of A23187 in combination with another antibiotic against a specific bacterial strain.
Materials:
-
A23187 (Calcimycin)
-
Partner antibiotic (e.g., tebipenem, aminoglycoside, fluoroquinolone)
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for many bacteria, Middlebrook 7H9 for mycobacteria)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of A23187 and the partner antibiotic in a suitable solvent at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).
-
Determine MIC of Individual Agents: Prior to the checkerboard assay, determine the MIC of each agent individually using a standard broth microdilution method.
-
Checkerboard Setup:
-
In a 96-well plate, create a two-dimensional serial dilution of the two antibiotics.
-
Typically, serial dilutions of A23187 are made along the x-axis (columns), and serial dilutions of the partner antibiotic are made along the y-axis (rows).
-
The final volume in each well should be the same, and each well will contain a unique combination of concentrations of the two drugs.
-
Include control wells with no antibiotics (growth control) and wells with each antibiotic alone.
-
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific bacterium being tested.
-
Reading the Results: After incubation, determine the MIC of each drug in the presence of the other. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.
-
Calculation of the FIC Index:
-
The FIC for each drug is calculated as follows:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FIC Index (ΣFIC) is the sum of the individual FICs:
-
ΣFIC = FIC of Drug A + FIC of Drug B
-
-
-
Interpretation of Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4
-
Antagonism: ΣFIC > 4
-
References
Techniques for Assessing A2315A Binding to the Ribosome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques to assess the binding of A2315A, a pleuromutilin (B8085454) antibiotic, to the bacterial ribosome. The methodologies described herein are essential for characterizing the mechanism of action, determining binding affinity, and elucidating the structural basis of this interaction. While specific data for this compound may be limited in published literature, the protocols are based on established methods for the pleuromutilin class of antibiotics, providing a robust framework for investigation.
Introduction to this compound and its Ribosomal Target
This compound belongs to the pleuromutilin class of antibiotics, which inhibit bacterial protein synthesis. The primary target of these antibiotics is the 50S large ribosomal subunit. Specifically, this compound binds to the peptidyl transferase center (PTC), a highly conserved region of the 23S rRNA responsible for catalyzing peptide bond formation.[1][2][3] By binding to the PTC, this compound interferes with the proper positioning of transfer RNA (tRNA) molecules in the aminoacyl (A) and peptidyl (P) sites, thereby stalling protein synthesis.[2][4][5] Understanding the specifics of this interaction is crucial for the development of new and improved pleuromutilin antibiotics to combat bacterial resistance.
Quantitative Assessment of this compound-Ribosome Binding
Several biophysical and biochemical techniques can be employed to quantify the binding affinity of this compound to the ribosome. The choice of method will depend on the specific research question, available resources, and desired throughput.
Table 1: Quantitative Binding Data for Pleuromutilin Antibiotics
| Compound | Technique | Ribosome Source | Parameter | Value | Reference |
| Retapamulin (B1680546) | Fluorescence Polarization | E. coli (Erys) | Kd | ~3 nM | [6] |
| Retapamulin | Fluorescence Polarization | E. coli (Erys) | IC50 | 0.007 µM | [7] |
| Tiamulin | Fluorescence Polarization | E. coli (Erys) | IC50 | 0.1 µM | [7] |
| SB-571519 | Radioligand Displacement | E. coli | Kd | 0.002 µM | [8] |
| SB-280080 | Radioligand Displacement | E. coli | Kd | 0.003 µM | [8] |
| Retapamulin | Radioligand Displacement | E. coli | Kd | 0.001 µM | [8] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay
This assay measures the binding of this compound to the ribosome by monitoring the displacement of a fluorescently labeled pleuromutilin probe.
Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a large molecule like the ribosome, its tumbling slows down, leading to an increase in fluorescence polarization. In a competition assay, an unlabeled compound (this compound) competes with the fluorescent probe for binding to the ribosome, causing a decrease in polarization that is proportional to its binding affinity.
Workflow Diagram:
Caption: Workflow for the Fluorescence Polarization competition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled pleuromutilin derivative (e.g., BODIPY-labeled) in DMSO.
-
Prepare a stock solution of purified bacterial 70S ribosomes in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT).
-
Prepare a serial dilution of this compound in 10% DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the fluorescent pleuromutilin probe to a final concentration of 5 nM and 70S ribosomes to a final concentration of 30 nM in binding buffer.
-
Incubate the mixture for 30 minutes at room temperature to allow the probe to bind to the ribosomes.
-
Add the serially diluted this compound to the wells.
-
Incubate for an additional 30-60 minutes to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the fluorescent probe.
-
X-ray Crystallography
This technique provides a high-resolution three-dimensional structure of this compound bound to the 50S ribosomal subunit, revealing atomic-level interactions.
Principle: A purified and crystallized complex of the 50S ribosomal subunit and this compound is exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays is recorded and used to calculate an electron density map, from which the atomic structure of the complex can be modeled.
Workflow Diagram:
Caption: Workflow for X-ray crystallography of the this compound-50S complex.
Protocol:
-
Complex Formation and Crystallization:
-
Purify 50S ribosomal subunits from a suitable bacterial species (e.g., Deinococcus radiodurans or Staphylococcus aureus).
-
Incubate the purified 50S subunits with a molar excess of this compound.
-
Screen for crystallization conditions using vapor diffusion methods with various precipitants, buffers, and salt concentrations.
-
Optimize lead conditions to obtain diffraction-quality crystals.
-
-
Data Collection and Structure Determination:
-
Harvest crystals and cryo-protect them by soaking in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known 50S subunit structure as a search model.
-
Build the atomic model of the this compound-50S complex into the electron density map and refine the structure.
-
-
Analysis:
-
Analyze the refined structure to identify specific hydrogen bonds, van der Waals contacts, and hydrophobic interactions between this compound and the 23S rRNA and ribosomal proteins.
-
Toeprinting Assay
This biochemical assay identifies the precise location of ribosome stalling on an mRNA template induced by this compound.
Principle: A reverse transcriptase enzyme is used to synthesize a cDNA copy of an mRNA template that is being actively translated by ribosomes in a cell-free system. When a ribosome is stalled on the mRNA due to the presence of an inhibitor like this compound, the reverse transcriptase is blocked. The resulting truncated cDNA products, or "toeprints," can be resolved on a sequencing gel, and their lengths reveal the exact nucleotide position of the ribosome's leading edge.
Workflow Diagram:
Caption: Workflow for the toeprinting (primer extension inhibition) assay.
Protocol:
-
Reaction Setup:
-
Set up an in vitro coupled transcription-translation system (e.g., from E. coli S30 extract).
-
Add a specific mRNA template and a 32P-labeled DNA primer complementary to a region downstream of the coding sequence.
-
Initiate the reaction by adding the necessary components for translation.
-
-
Inhibition and Toeprinting:
-
Add this compound at various concentrations to different reactions. Include a no-drug control.
-
Incubate to allow translation to proceed and ribosomes to stall at the this compound-induced site.
-
Add reverse transcriptase and dNTPs to the reactions to initiate cDNA synthesis.
-
Incubate to allow primer extension until the reverse transcriptase encounters a stalled ribosome.
-
-
Analysis:
-
Stop the reactions and purify the cDNA products.
-
Resolve the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA template.
-
Visualize the radiolabeled cDNA bands by autoradiography. The appearance of a specific band in the presence of this compound that is absent or weaker in the control indicates the ribosome stall site.
-
Mechanism of this compound Action at the Ribosome
Based on studies of related pleuromutilin antibiotics, this compound is expected to bind within the peptidyl transferase center of the 50S ribosomal subunit.
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for this compound at the ribosomal PTC.
The tricyclic core of this compound likely occupies the A-site of the PTC, making hydrophobic interactions with conserved rRNA nucleotides.[2] The side chain at the C14 position extends towards the P-site, sterically hindering the correct placement of the 3'-CCA ends of both the incoming aminoacyl-tRNA and the peptidyl-tRNA.[2] This interference prevents the formation of a peptide bond, leading to the cessation of protein synthesis. The binding is further stabilized by an induced-fit mechanism, where the ribosome undergoes conformational changes to tighten the binding pocket around the antibiotic molecule.[1]
Conclusion
The techniques and protocols outlined in this document provide a comprehensive toolkit for researchers investigating the interaction of this compound with the bacterial ribosome. By employing a combination of fluorescence-based binding assays, high-resolution structural methods, and functional biochemical assays, a detailed understanding of the affinity, binding site, and inhibitory mechanism of this compound can be achieved. This knowledge is invaluable for the rational design of next-generation pleuromutilin antibiotics with improved efficacy and a lower propensity for resistance development.
References
- 1. Induced-fit tightens pleuromutilins binding to ribosomes and remote interactions enable their selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical characterization of the interactions of the novel pleuromutilin derivative retapamulin with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical Characterization of the Interactions of the Novel Pleuromutilin Derivative Retapamulin with Bacterial Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
A2315A solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A2315A. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Madumicin II, is a polyether ionophore antibiotic. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It specifically targets the peptidyl transferase center (PTC) on the large subunit of the ribosome. By binding to the PTC, this compound prevents the correct positioning of transfer RNAs (tRNAs) in the A and P sites, which ultimately blocks peptide bond formation.[1][2][3] This disruption of protein synthesis is the basis of its antibiotic activity.
Q2: Why am I having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris)?
This compound is a member of the polyether ionophore class of antibiotics, which are characteristically hydrophobic (lipid-soluble) molecules.[4] Their structure allows them to transport metal cations across lipid membranes, a function that relies on their ability to partition into non-polar environments. Consequently, this compound has very low intrinsic solubility in aqueous buffers. Direct dissolution in buffers like PBS or Tris will likely result in precipitation or a cloudy suspension.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is a high-purity, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful solvent capable of dissolving many hydrophobic compounds. For other polyether ionophores like salinomycin (B1681400) and monensin, ethanol (B145695) and dimethylformamide (DMF) are also used.[1][2][3] It is crucial to use a high-quality, anhydrous grade of the solvent to prevent the introduction of water, which can lower the solubility and potentially degrade the compound over time.
Q4: What is the general mechanism of action for polyether ionophores like this compound?
Polyether ionophores are lipid-soluble molecules that can bind and transport ions across biological membranes. This transport disrupts the natural transmembrane ion concentration gradients, which are essential for many cellular processes and the overall survival of microorganisms. By dissipating these ion gradients, polyether ionophores exhibit their antibiotic properties.[4]
Troubleshooting Guide
Issue: My this compound solution is cloudy or has visible precipitate after dilution in an aqueous buffer.
-
Cause: The concentration of this compound in the final aqueous solution is above its solubility limit. This is a common issue due to the hydrophobic nature of the compound.
-
Solution:
-
Prepare a High-Concentration Stock in an Organic Solvent: First, dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved.
-
Perform Serial Dilutions in Organic Solvent: If a lower concentration stock is needed, perform serial dilutions in the same organic solvent (e.g., DMSO), not in the aqueous buffer.
-
Step-wise Dilution into Aqueous Buffer: When preparing the final working solution, add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to disperse the compound and can prevent immediate precipitation.
-
Limit Final Organic Solvent Concentration: Be mindful of the final concentration of the organic solvent in your experiment. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Consider Co-solvents: If precipitation persists, the use of a co-solvent in the final aqueous solution may be necessary. Common co-solvents include PEG400, glycerol, or Tween 80.[5] However, the compatibility of these co-solvents with your specific assay must be verified.
-
Issue: I am observing unexpected or inconsistent results in my cell-based assay.
-
Cause 1: this compound Precipitation. Insoluble this compound will not be bioavailable to the cells, leading to inaccurate results.
-
Solution: Visually inspect your working solutions for any signs of precipitation before adding them to your cells. If precipitation is observed, refer to the troubleshooting steps above for improving solubility.
-
-
Cause 2: Solvent Toxicity. High concentrations of the organic solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.
-
Solution: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your this compound-treated samples. This will allow you to distinguish between the effects of this compound and the solvent. Ensure the final DMSO concentration is as low as possible, ideally ≤ 0.1%.
-
-
Cause 3: Compound Degradation. this compound in solution may degrade over time, especially if not stored properly.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation. Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
Quantitative Data
| Compound | Solvent | Solubility | Reference |
| Salinomycin | Ethanol | ~10 mg/mL | [1] |
| DMSO | ~5 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] | |
| 1:4 DMF:PBS (pH 7.2) | ~0.2 mg/mL | [1] | |
| Monensin (sodium salt) | Ethanol | ~15 mg/mL | [2] |
| Dimethylformamide (DMF) | ~1 mg/mL | [2] | |
| Methanol | 50 mg/mL | [3] | |
| Water | Practically Insoluble | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If complete dissolution is not achieved, gentle warming in a 37°C water bath for a short period, followed by vortexing, may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
This protocol details the dilution of the this compound stock solution into an aqueous buffer or cell culture medium for use in experiments.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium, pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Determine the final concentration of this compound required for your experiment and the final volume of the working solution.
-
Calculate the volume of the stock solution needed. Remember to account for the final desired concentration of the organic solvent (e.g., DMSO), which should typically be below 0.5%.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.
-
While vigorously vortexing the buffer/medium, add the calculated volume of the this compound stock solution dropwise. This rapid mixing is crucial to prevent precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation. If the solution is not clear, it may indicate that the solubility limit has been exceeded. In this case, you may need to lower the final concentration of this compound.
-
Use the freshly prepared working solution immediately in your experiment. Do not store aqueous solutions of this compound for extended periods.
-
Visualizations
Caption: Mechanism of this compound (Madumicin II) action on the bacterial ribosome.
Caption: Workflow for preparing this compound solutions for experiments.
References
Technical Support Center: A2315A Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of A2315A in cell culture media. The following information is intended to serve as a resource for troubleshooting common issues and ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in cell culture media?
A1: The stability of this compound in the complex environment of cell culture media can be influenced by several factors. The primary contributors to degradation are:
-
pH: Standard cell culture media are buffered to a physiological pH of 7.2-7.4. However, cellular metabolism can cause localized shifts in pH, potentially leading to the hydrolysis of labile functional groups within the this compound molecule.
-
Enzymatic Degradation: The presence of supplements, particularly fetal bovine serum (FBS), can introduce a variety of enzymes, such as esterases and proteases, that may metabolize and inactivate this compound.[1]
-
Temperature: Like most chemical reactions, the rate of this compound degradation is likely to increase with temperature. Incubation at 37°C, the standard for most cell cultures, can accelerate degradation over time.[1]
-
Light Exposure: Some compounds are photosensitive and can degrade when exposed to light.[1][2] It is crucial to determine if this compound has any photosensitive properties.
Q2: How can I determine the stability of this compound in my specific cell culture setup?
A2: To determine the stability of this compound in your experimental conditions, a stability study is recommended. This typically involves incubating this compound in your complete cell culture medium (including serum and other supplements) at 37°C and 5% CO2 for various durations (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). The concentration of intact this compound at each time point is then quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the best practices for preparing and storing this compound stock solutions?
A3: To ensure the integrity of your this compound, follow these best practices for stock solution preparation and storage:
-
Solvent Selection: Dissolve this compound in a high-purity, anhydrous solvent in which it is highly soluble and stable, such as dimethyl sulfoxide (B87167) (DMSO).
-
Concentration: Prepare a highly concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to your cell culture, which could have off-target effects.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
-
Storage Conditions: Store the aliquots at -80°C and protect them from light.
Q4: Should I use serum-free media to prevent enzymatic degradation?
A4: If enzymatic degradation is suspected, using a serum-free medium is a viable option. However, the impact of serum withdrawal on your specific cell line's health and behavior must be considered. An alternative is to use heat-inactivated serum, which denatures many enzymes while retaining essential growth factors. A pilot experiment comparing the stability of this compound in media with normal FBS, heat-inactivated FBS, and in serum-free conditions is advisable.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results or lower than expected potency of this compound. | Degradation of this compound in the cell culture medium during the experiment. | 1. Conduct a time-course stability study of this compound in your specific cell culture medium. 2. Prepare fresh this compound working solutions for each experiment from a frozen stock. 3. Minimize the exposure of this compound-containing media to light. |
| Precipitation of this compound in the cell culture medium. | Poor solubility of this compound at the working concentration or interaction with media components. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically ≤ 0.1%) to maintain solubility. 2. Visually inspect the medium for any precipitation after adding this compound. 3. Consider using a different solvent for the stock solution if solubility issues persist. |
| Variability between different batches of experiments. | Inconsistent handling of this compound stock solutions or degradation of the stock solution over time. | 1. Use single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles. 2. Periodically check the purity and concentration of your stock solution using an analytical method like HPLC. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using HPLC
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (anhydrous, cell culture grade)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18)
-
0.22 µm syringe filters
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solution: Spike the complete cell culture medium with the this compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubation: Aliquot the this compound-containing medium into sterile conical tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube and immediately place it on ice.
-
Sample Preparation for HPLC:
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
If necessary, dilute the sample with the initial mobile phase to fall within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of calibration standards of this compound in the cell culture medium (e.g., 1, 2.5, 5, 10, 20 µM).
-
Inject the standards to generate a calibration curve.
-
Inject the incubated samples.
-
Quantify the peak area corresponding to this compound in each sample.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Quantitative Data Summary
Table 1: Stability of this compound (10 µM) in Different Cell Culture Media at 37°C
| Time (hours) | DMEM + 10% FBS (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) | Serum-Free Medium (% Remaining) |
| 0 | 100 | 100 | 100 |
| 8 | 85 | 88 | 98 |
| 24 | 62 | 65 | 95 |
| 48 | 38 | 42 | 91 |
| 72 | 15 | 20 | 88 |
Table 2: Effect of Temperature on this compound (10 µM) Stability in DMEM + 10% FBS
| Time (hours) | 4°C (% Remaining) | 25°C (Room Temp) (% Remaining) | 37°C (% Remaining) |
| 0 | 100 | 100 | 100 |
| 24 | 98 | 85 | 62 |
| 48 | 96 | 70 | 38 |
| 72 | 94 | 55 | 15 |
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Troubleshooting A23187 Inconsistency in Experimental Results
Disclaimer: The initial query for "A2315A" did not yield sufficient information for a comprehensive troubleshooting guide. Based on the context of the request for a technical support center for researchers, it is highly likely that the intended compound was the widely used calcium ionophore A23187 (also known as Calcimycin) . This guide focuses on troubleshooting experimental inconsistencies related to A23187.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the calcium ionophore A23187.
Frequently Asked Questions (FAQs)
Q1: What is A23187 and what is its primary mechanism of action?
A23187 is a mobile ion-carrier that forms a stable complex with divalent cations, particularly calcium (Ca²⁺), and transports them across biological membranes.[1] Its primary function in experimental biology is to increase the intracellular concentration of Ca²⁺, thereby mimicking or initiating calcium-dependent signaling pathways.[2][3][4][5] While it is often assumed to directly facilitate Ca²⁺ transport across the plasma membrane, its effects can be more complex, sometimes involving the activation of native Ca²⁺ channels and the mobilization of Ca²⁺ from intracellular stores.[6]
Q2: Why am I seeing inconsistent results with A23187?
Inconsistencies in experimental outcomes with A23187 can arise from several factors:
-
Reagent Stability and Storage: A23187 is susceptible to degradation. Improper storage of the lyophilized powder or repeated freeze-thaw cycles of stock solutions can lead to loss of potency.[5]
-
Working Concentration: The optimal concentration of A23187 is highly cell-type dependent and can vary significantly. A narrow effective concentration range is common, with concentrations too low being ineffective and concentrations too high leading to cytotoxicity.[7]
-
Cellular Health and Density: The physiological state of the cells, including their confluency and passage number, can impact their response to A23187.
-
Media Composition: The presence of components like albumin in the cell culture media can chelate A23187 and inhibit its activity.[8]
-
pH of the Medium: The ionophoretic activity of A23187 is pH-dependent.[9]
Q3: What are the common off-target effects of A23187?
Besides its primary role as a calcium ionophore, A23187 can have other effects, including:
-
Mitochondrial Stress: It can act as an uncoupler of oxidative phosphorylation and an inhibitor of mitochondrial ATPase activity.[1]
-
Reactive Oxygen Species (ROS) Generation: A23187 treatment can lead to an increase in both intracellular and extracellular ROS.[5][10]
-
Induction of Apoptosis and Autophagy: Depending on the cell type and experimental conditions, A23187 can induce programmed cell death or autophagy.[1][5][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to A23187 | 1. Degraded A23187: Improper storage or handling of the compound. | 1a. Prepare fresh stock solutions from a new vial of lyophilized powder.[5] 1b. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] |
| 2. Suboptimal Concentration: The concentration used is too low for the specific cell type. | 2. Perform a dose-response curve to determine the optimal working concentration (typically in the range of 0.1-5 µM).[11] | |
| 3. Inhibitory Components in Media: Presence of albumin or other chelating agents in the experimental buffer or media.[8] | 3. Use a serum-free medium or a buffer with a known, low concentration of albumin during the A23187 treatment. | |
| High cell death or cytotoxicity | 1. Excessive A23187 Concentration: The concentration used is too high, leading to toxicity. | 1. Lower the concentration of A23187 and perform a toxicity assay to determine the maximum non-toxic concentration. |
| 2. Prolonged Exposure: The duration of the treatment is too long. | 2. Reduce the incubation time with A23187. | |
| High variability between replicates | 1. Inconsistent Cell Density: Variations in the number of cells seeded per well or dish. | 1. Ensure uniform cell seeding and confluency across all experimental conditions. |
| 2. Fluctuations in pH: The pH of the experimental buffer or medium is not stable. | 2. Use a well-buffered solution and verify the pH before each experiment.[9] | |
| 3. Incomplete Mixing of A23187: The compound is not evenly distributed in the medium. | 3. Gently mix the culture plate or tube after adding the A23187 working solution. |
Experimental Protocols
General Protocol for A23187 Stock Solution Preparation
-
Reconstitution: A23187 is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), dissolve the powder in a suitable solvent such as DMSO.[11]
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Solutions are generally stable for at least 3 months under these conditions.[1][5]
General Protocol for Cell Treatment
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and reach the appropriate confluency.
-
Preparation of Working Solution: On the day of the experiment, dilute the A23187 stock solution to the desired final working concentration in pre-warmed cell culture medium or an appropriate buffer.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the A23187 working solution.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions.
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., calcium imaging, protein extraction, flow cytometry).
Signaling Pathways and Workflows
A23187-Mediated Calcium Influx and Downstream Signaling
Caption: A23187 facilitates the influx of extracellular Ca²⁺, leading to downstream signaling events.
Experimental Workflow for Troubleshooting A23187 Inconsistency
References
- 1. ≥98% (TLC), ATPase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Calcium Ionophore (A23187) Rescues the Activation of Unfertilized Oocytes After Intracytoplasmic Sperm Injection and Chromosome Analysis of Blastocyst After Activation [frontiersin.org]
- 4. cytochalasin-d.com [cytochalasin-d.com]
- 5. A23187 (Calcimycin) (#23911) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 6. Mechanism of action of calcium ionophores on intact cells: ionophore-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium ionophore A23187 induces interleukin 2 reactivity in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting intracellular calcium influx in response to calcium ionophore A23187 in equine sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditions limiting the use of ionophore A23187 as a probe of divalent cation involvement in biological reactions. Evidence from the slow fluorescence quenching of type A spinach chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A23187 (Calcimycin) | Cell Signaling Technology [cellsignal.com]
- 11. cytochalasin-d.com [cytochalasin-d.com]
Technical Support Center: Optimizing Antibiotic Concentrations
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal concentration of antibiotics, with a focus on novel or less-characterized agents like A2315A. Due to the limited recent scientific literature on this compound, this guide offers general protocols and troubleshooting advice applicable to the characterization of new antimicrobial compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the effective concentration of a new antibiotic?
The initial step is to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. This provides a baseline measure of the antibiotic's potency.
Q2: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)?
The MIC is the minimum concentration of an antibiotic that inhibits the growth of a microorganism. In contrast, the Minimum Bactericidal Concentration (MBC) is the minimum concentration of that antibiotic that kills 99.9% of the initial bacterial inoculum. An antibiotic is considered bactericidal if the MBC is no more than four times the MIC.
Q3: What bacterial species should I use for initial testing?
It is advisable to test a new antibiotic against a broad panel of bacteria, including both Gram-positive and Gram-negative species. Standard quality control strains from the American Type Culture Collection (ATCC) are often used, such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The choice of species should also be guided by the intended application of the antibiotic.
Q4: How do I prepare a stock solution of a new antibiotic?
The preparation of a stock solution depends on the solubility of the antibiotic. It is crucial to dissolve the compound in a solvent that is not toxic to the bacteria at the concentrations used in the assay. Common solvents include water, ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). The stock solution should be prepared at a high concentration to ensure that the final concentration of the solvent in the assay is minimal.
Troubleshooting Guides
Issue: No bacterial growth in the positive control wells of my MIC assay.
-
Possible Cause: The bacterial inoculum may have been non-viable, or the concentration was too low.
-
Solution: Always use a fresh, actively growing bacterial culture to prepare the inoculum. Ensure the inoculum is standardized to the correct density (typically 0.5 McFarland standard).
-
-
Possible Cause: The growth medium may be inappropriate for the bacterial species or may have been prepared incorrectly.
-
Solution: Verify that the correct medium is being used and that it has been prepared and sterilized according to standard protocols.
-
-
Possible Cause: The incubation conditions (temperature, atmosphere, duration) may be incorrect.
-
Solution: Ensure that the incubation conditions are optimal for the growth of the specific bacterial species being tested.
-
Issue: I am seeing inconsistent MIC results between experiments.
-
Possible Cause: Inaccurate serial dilutions of the antibiotic.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
-
-
Possible Cause: Variation in the inoculum density.
-
Solution: Consistently standardize the bacterial inoculum to a 0.5 McFarland standard before adding it to the assay plate.
-
-
Possible Cause: The antibiotic may be unstable.
-
Solution: Check the stability of the antibiotic in the solvent and at the incubation temperature. Prepare fresh stock solutions and store them appropriately.
-
Issue: It is difficult to determine the endpoint of the MIC assay.
-
Possible Cause: The bacterial growth may be faint or form a pellet at the bottom of the well.
-
Solution: Use a reading aid, such as a magnifying mirror or a spectrophotometer, to more accurately assess growth. The use of a metabolic indicator dye, such as resazurin, can also aid in visualizing viability.
-
-
Possible Cause: The antibiotic may only partially inhibit growth, leading to a trailing endpoint.
-
Solution: The MIC should be recorded as the lowest concentration with a significant reduction in growth compared to the positive control. For standardization, this is often defined as the concentration that inhibits at least 80% of the growth.
-
Experimental Protocols
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol outlines the standard method for determining the MIC of an antibiotic against a specific bacterial species.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Antibiotic stock solution
-
Sterile diluent (e.g., broth or saline)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate and suspend them in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Prepare Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the antibiotic stock solution in the broth medium directly in the 96-well plate or in separate tubes.
-
Typically, 100 µL of broth is added to wells 2-12. 200 µL of the antibiotic at the highest desired concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculate the Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control well. The final volume in each well will be 200 µL (or 100uL depending on the initial volumes).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature and duration for the test organism (typically 35-37°C for 18-24 hours).
-
-
Determine the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
Protocol 2: Determining Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the concentration of an antibiotic that is bactericidal.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Tryptic Soy Agar)
-
Sterile pipette tips or a multi-channel pipettor
-
Incubator
Procedure:
-
Select Wells from MIC Plate:
-
Identify the MIC and select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the positive growth control well.
-
-
Subculture onto Agar Plates:
-
Aseptically take a small aliquot (e.g., 10 µL) from each selected well and plate it onto a fresh agar plate.
-
Spread the aliquot evenly over a section of the plate.
-
-
Incubation:
-
Incubate the agar plates under appropriate conditions for the test organism until colonies are visible (typically 18-24 hours).
-
-
Determine the MBC:
-
Count the number of colonies on each plate section.
-
The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Data Presentation
The results from MIC and MBC assays should be recorded systematically. Below is a template table for summarizing your findings.
| Bacterial Species | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (Bacteriostatic/Bactericidal) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Enterococcus faecalis | ATCC 29212 | |||
| Klebsiella pneumoniae | Clinical Isolate 1 |
Visualizations
Caption: Workflow for determining MIC and MBC.
Caption: Decision logic for MIC determination.
Caption: Hypothetical antibiotic inhibition pathway.
Technical Support Center: Madumycin II Off-Target Effects in Eukaryotic Cells
Welcome to the Technical Support Center for investigating the potential off-target effects of Madumycin II. This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist in designing and interpreting experiments related to the off-target profile of Madumycin II in eukaryotic cells.
Disclaimer: Madumycin II is a streptogramin A antibiotic primarily characterized by its potent inhibition of the bacterial ribosome.[1][2][3] Currently, there is a significant lack of published data specifically detailing the off-target effects of Madumycin II in eukaryotic cells. Therefore, this guide provides a framework of established methodologies for identifying and validating potential off-target interactions of small molecules, which can be applied to the study of Madumycin II.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of Madumycin II, and why might it have off-target effects in eukaryotic cells?
A1: Madumycin II's primary mechanism of action is the inhibition of protein synthesis in bacteria. It achieves this by binding to the peptidyl transferase center (PTC) on the 50S ribosomal subunit, which prevents the formation of peptide bonds.[1][2][3]
While Madumycin II is selective for bacterial ribosomes, the possibility of off-target effects in eukaryotic cells cannot be entirely dismissed. Potential reasons for such effects include:
-
Mitochondrial Ribosome Interaction: Eukaryotic mitochondria possess ribosomes (mitoribosomes) that share structural similarities with bacterial ribosomes. Some antibiotics that target bacterial ribosomes have been shown to also affect mitochondrial protein synthesis, which can lead to cellular toxicity.
-
"Off-Target" Binding to Other Proteins: Small molecules can interact with proteins other than their intended target, a phenomenon known as polypharmacology. These unintended interactions can modulate the activity of various cellular pathways.
-
Structural Similarity to Endogenous Molecules: Madumycin II's structure might allow it to interact with eukaryotic proteins that have binding sites for structurally similar endogenous ligands.
Q2: I am observing unexpected cytotoxicity in my eukaryotic cell line when treated with Madumycin II. How can I begin to investigate if this is an off-target effect?
A2: A systematic approach is crucial to distinguish between on-target related toxicity (if any) and off-target effects. Here is a logical workflow to begin your investigation:
-
In Silico Analysis: Start with computational methods to predict potential off-target interactions. This is a rapid and cost-effective way to generate initial hypotheses.
-
Biochemical Screening: Use the predictions from your in silico analysis to perform targeted biochemical assays, such as kinase profiling or receptor binding assays.
-
Cell-Based Assays: Employ a panel of cell-based assays to validate the biochemical findings in a more biologically relevant context. This can include thermal shift assays, reporter gene assays, and phenotypic screening.
-
Omics Approaches: If the initial targeted approaches are inconclusive, broader, unbiased methods like transcriptomics (RNA-seq) and proteomics can reveal global cellular changes and impacted pathways.
Below is a diagram illustrating this general workflow:
Q3: What are some specific in silico methods I can use to predict potential off-targets for Madumycin II?
A3: In silico, or computational, approaches are a valuable first step in identifying potential off-target interactions.[4][5][6] These methods use the chemical structure of Madumycin II to predict its binding to a wide range of proteins. Common techniques include:
-
Chemical Similarity-Based Methods: These tools compare the structure of Madumycin II to databases of compounds with known protein targets. If Madumycin II is structurally similar to a known kinase inhibitor, for example, it might be predicted to bind to kinases.
-
Molecular Docking: This method uses the 3D structure of Madumycin II and known protein structures to predict how they might interact and the strength of this interaction.
-
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features of Madumycin II that are responsible for a biological effect and then searches for proteins that have binding sites compatible with this pharmacophore.
Troubleshooting Guides
Issue 1: Inconsistent results in cytotoxicity assays.
-
Problem: You observe variable IC50 values for Madumycin II across different eukaryotic cell lines or even between experiments with the same cell line.
-
Possible Cause:
-
Cell Line Specificity: Different cell lines have varying expression levels of potential off-target proteins.
-
Experimental Variability: Inconsistent cell density, passage number, or incubation times can affect results.
-
Compound Stability: Madumycin II may be unstable in your cell culture medium.
-
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure consistent cell seeding density, passage number, and treatment duration.
-
Characterize Cell Lines: If possible, use cell lines with known expression profiles of suspected off-target protein families (e.g., kinases).
-
Assess Compound Stability: Use HPLC or a similar method to determine the stability of Madumycin II in your experimental conditions over time.
-
Issue 2: A predicted off-target from in silico analysis does not show interaction in a biochemical assay.
-
Problem: Your computational screen predicted that Madumycin II binds to Protein X, but a direct binding assay (e.g., Surface Plasmon Resonance) shows no interaction.
-
Possible Cause:
-
In Silico Model Inaccuracy: Computational predictions can have false positives. The scoring functions used may not perfectly represent the biological reality.
-
Incorrect Protein Conformation: The recombinant protein used in the biochemical assay may not be in its native, biologically active conformation.
-
Assay Conditions: The buffer conditions (pH, salt concentration) of your biochemical assay may not be optimal for the interaction.
-
-
Troubleshooting Steps:
-
Use Orthogonal Assays: Validate the lack of binding with a different biochemical method.
-
Ensure Protein Quality: Check the activity and folding of your recombinant protein.
-
Optimize Assay Conditions: Vary buffer components to see if an interaction can be detected under different conditions.
-
Consider a Cell-Based Approach: A lack of direct binding in a purified system does not entirely rule out an effect in a cellular context where co-factors or post-translational modifications may be required.
-
Quantitative Data Summary
As there is no specific quantitative data for Madumycin II off-target effects, the following tables provide templates with example data to illustrate how results from off-target screening assays could be presented.
Table 1: Example Data from a Kinase Selectivity Panel
| Kinase Target | % Inhibition at 1 µM Madumycin II | IC50 (µM) |
| Kinase A | 85% | 0.25 |
| Kinase B | 15% | > 10 |
| Kinase C | 5% | > 10 |
| Kinase D | 92% | 0.18 |
Table 2: Example Data from a Cellular Thermal Shift Assay (CETSA)
| Protein Target | Temperature Shift (ΔTm) with 10 µM Madumycin II | p-value |
| Protein X | + 2.1 °C | 0.005 |
| Protein Y | + 0.3 °C | 0.45 |
| Housekeeping Protein | - 0.1 °C | 0.89 |
Detailed Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of Madumycin II against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Madumycin II in 100% DMSO.
-
Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
-
Assay Plate Preparation:
-
In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP at a concentration close to its Km. Commercially available kinase panel services are often used for this step.
-
-
Compound Addition:
-
Add the diluted Madumycin II or a vehicle control (e.g., DMSO) to the wells.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of Madumycin II relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of Madumycin II with a potential protein target within intact cells.
Methodology:
-
Cell Treatment:
-
Culture eukaryotic cells to ~80% confluency.
-
Treat the cells with Madumycin II at the desired concentration or with a vehicle control for a specified time (e.g., 1 hour).
-
-
Heating:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Protein Separation:
-
Cool the samples to room temperature and centrifuge to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Detection:
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
For each treatment condition (vehicle vs. Madumycin II), plot the percentage of soluble protein against the temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A significant increase in Tm in the presence of Madumycin II indicates target engagement.
-
Signaling Pathway and Workflow Diagrams
The following diagrams are provided in the DOT language for Graphviz.
Hypothetical Off-Target Signaling Pathway
This diagram illustrates a hypothetical scenario where Madumycin II inhibits a kinase (Kinase D from our example data), leading to downstream effects on a signaling pathway.
Experimental Workflow for Off-Target Validation
This diagram outlines the logical flow from an initial observation of cytotoxicity to the confirmation of a specific off-target interaction.
References
- 1. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state | Semantic Scholar [semanticscholar.org]
- 3. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. In Silico Prediction and Prioritization of Novel Selective Antimicrobial Drug Targets in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
A2315A stability and storage conditions
Disclaimer: The compound "A2315A" is not publicly documented. This guide has been generated using Rapamycin (Sirolimus) as a representative mTOR inhibitor to illustrate the format and depth of a technical support resource. All data and protocols provided herein pertain to Rapamycin and should not be considered applicable to any other compound without independent verification.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound (Rapamycin) upon receipt?
For optimal stability, this compound (Rapamycin) should be stored under the following conditions:
-
Solid Form: Store at -20°C, desiccated, and protected from light.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store in a tightly sealed vial at -80°C for no more than one month. Avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for dissolving this compound (Rapamycin)?
This compound (Rapamycin) is soluble in Dimethyl Sulfoxide (DMSO) and Ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.
Q3: My this compound (Rapamycin) solution has precipitated after being stored. What should I do?
Precipitation can occur if the compound is not fully dissolved or if the solution has been stored for an extended period. Gently warm the solution to 37°C and vortex to attempt to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh solution.
Q4: How can I confirm the activity of this compound (Rapamycin) in my experiments?
The activity of this compound (Rapamycin) can be confirmed by observing the inhibition of the mTOR signaling pathway. A common method is to perform a Western blot to assess the phosphorylation status of downstream targets of mTOR, such as p70 S6 Kinase (p70S6K) or 4E-BP1. A decrease in the phosphorylation of these proteins upon treatment with this compound (Rapamycin) indicates its activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of mTOR Pathway
| Possible Cause | Troubleshooting Step |
| Degraded this compound (Rapamycin) | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions have been maintained. |
| Incorrect Concentration | Verify the final concentration of this compound (Rapamycin) in your experiment. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line Insensitivity | Some cell lines may be less sensitive to mTOR inhibition. Confirm the expression of mTOR components in your cell line. Consider using a positive control cell line known to be sensitive to Rapamycin. |
| Experimental Error | Review the experimental protocol for any deviations. Ensure proper incubation times and reagent concentrations. |
Issue 2: Cell Viability is Unexpectedly Low
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance of your cell line (typically <0.1%). Run a solvent-only control. |
| Off-Target Effects | At high concentrations, this compound (Rapamycin) may have off-target effects. Lower the concentration and perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic threshold. |
| Contamination | Check for signs of microbial contamination in your cell culture. |
Experimental Protocols
Protocol 1: Preparation of this compound (Rapamycin) Stock Solution
-
Equilibrate the vial of solid this compound (Rapamycin) to room temperature before opening.
-
Add the appropriate volume of sterile DMSO to achieve a stock solution concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store aliquots at -80°C.
Protocol 2: Western Blot for p70S6K Phosphorylation
-
Plate cells and allow them to adhere overnight.
-
Treat cells with this compound (Rapamycin) at the desired concentration and for the appropriate time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated p70S6K (Thr389) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total p70S6K and a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Workflows
Caption: A simplified diagram of the mTOR signaling pathway, indicating the inhibitory action of this compound (Rapamycin) on mTORC1.
Caption: A standard workflow for performing a Western blot to analyze protein phosphorylation.
Technical Support Center: Overcoming A2315A Resistance in Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to the antibiotic A2315A in bacterial cultures. Given that this compound is a member of the virginiamycin family of antibiotics, this guide also addresses broader resistance mechanisms applicable to this class of antimicrobial agents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic produced by the bacterium Actinoplanes philippinensis. It belongs to the virginiamycin class of antibiotics.[1] Virginiamycins are protein synthesis inhibitors. They bind to the 50S ribosomal subunit, blocking the exit tunnel for newly synthesized peptides and preventing the binding of tRNA to the A-site, thereby halting protein production and inhibiting bacterial growth.
Q2: We are observing a sudden increase in the minimum inhibitory concentration (MIC) of this compound for our bacterial strain. What are the likely causes?
An increase in the MIC suggests the development of resistance. The most common mechanisms of resistance against protein synthesis inhibitors like virginiamycins include:
-
Target Site Modification: Mutations in the ribosomal RNA (specifically the 23S rRNA) or ribosomal proteins can alter the binding site of the antibiotic, reducing its efficacy.
-
Efflux Pumps: Bacteria can acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic. For virginiamycins, this can involve acetylation or hydrolysis.
Q3: How can we confirm the mechanism of resistance in our bacterial strain?
Identifying the specific resistance mechanism is crucial for developing a strategy to overcome it. Here are some experimental approaches:
-
Genomic Analysis: Whole-genome sequencing of the resistant strain and comparison with the susceptible parent strain can identify mutations in ribosomal genes or the presence of genes encoding efflux pumps or inactivating enzymes.
-
Gene Expression Analysis: Quantitative PCR (qPCR) can be used to measure the expression levels of known efflux pump genes. Overexpression in the resistant strain is a strong indicator of this resistance mechanism.
-
Biochemical Assays: If an inactivating enzyme is suspected, cell lysates from the resistant strain can be incubated with this compound to test for its degradation or modification.
Troubleshooting Guide
This section provides structured guidance for addressing specific issues related to this compound resistance.
Issue 1: Gradual increase in this compound MIC over successive cultures.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Spontaneous Mutations in ribosomal genes leading to target site modification. | 1. Isolate single colonies from the resistant culture and determine their individual MICs. 2. Sequence the 23S rRNA gene and genes for ribosomal proteins L3 and L4 from resistant isolates and compare to the susceptible parent strain. | 1. Variation in MICs among isolates may be observed. 2. Identification of specific point mutations in the ribosomal genes. |
| Upregulation of Efflux Pumps due to continuous exposure to the antibiotic. | 1. Perform a qPCR analysis on key efflux pump genes (e.g., from the ABC or MFS superfamilies). 2. Test the effect of a known efflux pump inhibitor (EPI) on the this compound MIC. | 1. Increased expression of one or more efflux pump genes in the resistant strain. 2. A significant decrease in the this compound MIC in the presence of the EPI. |
Issue 2: High-level resistance to this compound appearing suddenly.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Horizontal Gene Transfer of a plasmid carrying a resistance gene. | 1. Plasmid DNA isolation from the resistant strain. 2. Transformation of the isolated plasmid into a susceptible strain. 3. Sequence the plasmid DNA to identify resistance genes. | 1. Presence of one or more plasmids in the resistant strain. 2. The transformed susceptible strain becomes resistant to this compound. 3. Identification of genes encoding for efflux pumps or antibiotic-inactivating enzymes. |
| Acquisition of an antibiotic-inactivating enzyme. | 1. Perform a biochemical assay by incubating this compound with cell-free extract from the resistant strain. Analyze the mixture using HPLC or mass spectrometry. | 1. Disappearance or modification of the this compound peak, indicating enzymatic inactivation. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubate the plate at the optimal temperature for the bacterial species (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay to Test for Synergy with Efflux Pump Inhibitors (EPIs)
-
Prepare a 2-fold serial dilution of this compound along the x-axis and a 2-fold serial dilution of the EPI along the y-axis of a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate as described for the MIC assay.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of this compound in combination / MIC of this compound alone) + (MIC of EPI in combination / MIC of EPI alone)
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4.0: Additive/Indifferent
-
FIC Index > 4.0: Antagonism
-
Visualizing Resistance Mechanisms
Signaling Pathway for Efflux Pump Regulation
References
Technical Support Center: Validating the Activity of a Novel Antibiotic, A2315A
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the activity of a novel antibiotic, A2315A, in a new assay. Given that the precise mechanism of action for this compound is not yet fully characterized, this document outlines a systematic approach to elucidating its biological activity, with a focused exploration of a potential ionophore mechanism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its activity validation important?
This compound is a novel antibiotic produced by the bacterium Actinoplanes philippinensis.[1] Validating its activity in a new assay is a critical step in the drug discovery process. It helps to confirm its biological function, determine its potency and specificity, and elucidate its mechanism of action, all of which are essential for further development as a potential therapeutic agent.
Q2: What are the initial steps to characterize the activity of a new antibiotic like this compound?
The initial characterization of a new antibiotic typically involves determining its spectrum of activity against a panel of clinically relevant bacteria. This is often done using standardized methods such as broth microdilution or disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Q3: The mechanism of action of this compound is unknown. Where do I start?
When the mechanism of action is unknown, a hypothesis-driven approach is recommended. Based on the chemical structure of this compound (if available) or by screening for common antibiotic mechanisms, you can form initial hypotheses. One common mechanism for antibiotics is the disruption of the cell membrane's ion balance, acting as an ionophore. This guide will use the validation of ionophore activity as a primary example.
Q4: What is a calcium ionophore and how can I test if this compound has this activity?
A calcium ionophore is a molecule that facilitates the transport of calcium ions (Ca2+) across biological membranes. This influx of calcium can disrupt cellular processes and lead to cell death. To test for this activity, you can use a calcium flux assay, which measures changes in intracellular calcium concentration in response to the compound.
Experimental Workflow for Validating this compound Activity
References
Minimizing A2315A precipitation in high-concentration stocks
Welcome to the technical support center for A2315A. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common issues, particularly the management of this compound precipitation in high-concentration stock solutions.
Troubleshooting Guide
Precipitation of a test compound can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following guide addresses common issues encountered with this compound stock solutions.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to aqueous media. | The concentration of this compound exceeds its solubility in the aqueous media. This is a common issue with hydrophobic compounds.[1] | - Decrease the final working concentration of this compound. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1][2] - Add the compound dropwise while gently vortexing the media.[1] |
| Precipitate forms over time in the incubator. | - Temperature shift: Changes in temperature between room temperature and 37°C can affect solubility.[2] - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. - Interaction with media components: this compound may interact with salts, proteins, or other components in the media over time. | - Pre-warm the cell culture media to 37°C before adding the compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the compound's stability in the specific cell culture medium over the intended duration of the experiment. |
| Precipitate is observed in the stock solution after storage at -20°C. | The compound has come out of solution at low temperatures. This is a known issue for some compounds stored in DMSO. | - Warm the vial in a 37°C water bath for a few minutes. - Vortex or sonicate the solution until the precipitate is fully redissolved. - Visually inspect the solution to ensure no precipitate remains before use. |
| Cloudiness or turbidity appears in the media. | This can indicate fine particulate precipitation or, in some cases, microbial contamination. | - Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For some compounds, a water-soluble salt form may be available that can be dissolved in sterile water. Always refer to the product-specific datasheet.
Q2: What is the maximum recommended final concentration of DMSO in cell culture?
A2: While DMSO is a common solvent, high concentrations can be toxic to cells. Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function. It is always advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.
Q3: How can I prevent my this compound from precipitating when I dilute it into my aqueous cell culture medium?
A3: A common and effective method is to perform serial dilutions. Instead of directly adding the highly concentrated DMSO stock to your aqueous solution, first, make intermediate dilutions of your stock in pure DMSO. Then, add the final, less concentrated DMSO solution to your buffer or medium. This gradual reduction in concentration can help keep the compound in solution.
Q4: What are the best practices for storing prepared solutions of this compound?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short-term use or -80°C for long-term storage. It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Working solutions in aqueous buffers should ideally be prepared fresh for each experiment.
Q5: Can the type of cell culture medium affect the solubility of this compound?
A5: Yes, the composition of the cell culture medium can significantly affect the solubility of a compound. Components such as proteins (e.g., fetal bovine serum), salts, and pH can all influence how well a compound stays in solution. It is recommended to test the solubility of this compound in your specific medium at the desired concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound based on its molecular weight.
-
Mass (mg) = 10 mmol/L * 0.001 L * Molecular Weight ( g/mol ) * 1000 mg/g
-
-
Weighing the compound: Carefully weigh out the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Solubilization: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator at 37°C, 5% CO2
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 100 µM).
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Observation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
Microscopic Examination: For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Validation & Comparative
A Comparative Guide to Ribosome Inhibition: A2315A vs. Virginiamycin M1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of A2315A (also known as madumycin II) and virginiamycin M1, two streptogramin A antibiotics that inhibit bacterial protein synthesis. By examining their mechanisms of action, binding sites, and inhibitory potencies, this document aims to provide a comprehensive resource for researchers in the fields of antibiotic development and ribosome biochemistry.
At a Glance: Key Properties and Mechanism of Action
Both this compound and virginiamycin M1 are members of the streptogramin A class of antibiotics. They function by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. Their primary mechanism involves interfering with the peptidyl transferase center (PTC), the catalytic site responsible for peptide bond formation.
This compound (Madumycin II) is an alanine-containing streptogramin A antibiotic. It inhibits the ribosome before the first cycle of peptide bond formation. While it allows for the binding of transfer RNAs (tRNAs) to the ribosomal A and P sites, it prevents the correct positioning of their CCA-ends within the PTC, rendering peptide bond formation impossible[1][2][3][4][5]. Structural and biochemical data have revealed that this compound induces a conformational change in the 23S rRNA, specifically causing a rearrangement of nucleotides U2506 and U2585. This rearrangement leads to the formation of a U2506•G2583 wobble pair, which is characteristic of a catalytically inactive state of the PTC.
Virginiamycin M1 , also a streptogramin A antibiotic, binds to the 50S ribosomal subunit at the peptidyl transferase center. Its binding interferes with the attachment of aminoacyl-tRNA to the A-site and the growing polypeptide chain at the P-site, thereby blocking peptide bond formation and subsequent peptide chain elongation. Virginiamycin M1 acts synergistically with streptogramin B antibiotics, such as virginiamycin S. The binding of virginiamycin M1 induces a conformational change in the ribosome that increases the affinity for the streptogramin B component, leading to a potent bactericidal effect.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for the inhibition of ribosome function by this compound and virginiamycin M1. It is important to note that direct comparative studies are limited, and experimental conditions can influence the observed values.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound (Madumycin II) | E. coli Ribosome | In vitro transcription-translation | 0.3 ± 0.03 µM | |
| Virginiamycin M | Cell-free system | Polypeptide synthesis | ~0.38 µM* |
*Note: The IC50 for Virginiamycin M was reported as approximately 0.2 µg/ml. This value has been converted to µM based on the molecular weight of Virginiamycin M1 (525.59 g/mol ). It is important to consider that "Virginiamycin M" may represent a mixture, and this value is an approximation for comparison.
Mechanism of Action on the Ribosome
The following diagram illustrates the comparative mechanism of ribosome inhibition by this compound and Virginiamycin M1. Both antibiotics target the peptidyl transferase center (PTC) on the 50S ribosomal subunit, but through slightly different induced conformational changes.
Caption: Comparative mechanism of this compound and Virginiamycin M1 on the bacterial ribosome.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ribosome inhibitors like this compound and virginiamycin M1.
Preparation of Bacterial 70S Ribosomes
This protocol describes the purification of active 70S ribosomes from bacterial cells (e.g., E. coli or Bacillus subtilis).
Materials:
-
Bacterial cell paste
-
Buffer A: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Buffer B: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol
-
Buffer C: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 60 mM NH₄Cl, 6 mM β-mercaptoethanol
-
Sucrose (B13894) (RNase-free)
-
DNase I (RNase-free)
-
Ultracentrifuge and appropriate rotors (e.g., Ti-70)
-
French press or sonicator
-
Gradient maker and fraction collector
Procedure:
-
Resuspend bacterial cell paste in Buffer A.
-
Lyse cells using a French press (two passes at ~18,000 psi) or sonication.
-
Add DNase I to the lysate and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Pellet the crude ribosomes from the supernatant by ultracentrifugation at ~150,000 x g for 4 hours at 4°C.
-
Gently wash the ribosome pellet with Buffer A.
-
Resuspend the pellet in Buffer B and incubate on ice for 1 hour to wash the ribosomes.
-
Pellet the washed ribosomes by ultracentrifugation at ~150,000 x g for 4 hours at 4°C.
-
Resuspend the pellet in Buffer C.
-
Layer the resuspended ribosomes onto a 10-40% sucrose gradient prepared in Buffer C.
-
Centrifuge the gradient at ~100,000 x g for 16 hours at 4°C.
-
Fractionate the gradient and monitor the absorbance at 260 nm to identify the 70S ribosome peak.
-
Pool the 70S fractions and pellet the ribosomes by ultracentrifugation.
-
Resuspend the final ribosome pellet in Buffer C, determine the concentration (1 A₂₆₀ unit = 23 pmol of 70S ribosomes), and store at -80°C.
In Vitro Transcription-Translation (IVTT) Inhibition Assay
This assay measures the inhibitory effect of a compound on the synthesis of a reporter protein (e.g., luciferase or GFP) in a cell-free system.
Materials:
-
Commercial coupled IVTT kit (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs)
-
Purified 70S ribosomes (if not included in the kit)
-
DNA template encoding a reporter gene (e.g., firefly luciferase) under a T7 promoter
-
This compound and Virginiamycin M1 stock solutions in a suitable solvent (e.g., DMSO)
-
Reporter assay reagent (e.g., Luciferase Assay Reagent)
-
Microplate reader (for luminescence or fluorescence detection)
Procedure:
-
Prepare a master mix of the IVTT reaction components according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound and Virginiamycin M1.
-
Add the antibiotic dilutions to individual reaction tubes or wells of a microplate. Include a no-antibiotic control (solvent only).
-
Add the DNA template to each reaction.
-
Initiate the reactions by adding the IVTT master mix.
-
Incubate the reactions at 37°C for 2-4 hours.
-
Measure the reporter protein activity (e.g., luminescence for luciferase) using a microplate reader.
-
Calculate the percent inhibition for each antibiotic concentration relative to the no-antibiotic control.
-
Plot the percent inhibition versus the logarithm of the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for the In Vitro Transcription-Translation (IVTT) inhibition assay.
Ribosome Filter Binding Assay
This assay directly measures the binding of a radiolabeled antibiotic to ribosomes.
Materials:
-
Radiolabeled antibiotic (e.g., [³H]-Virginiamycin M1)
-
Purified 70S ribosomes
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 100 mM NH₄Cl
-
Nitrocellulose membranes (0.45 µm pore size)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare reaction mixtures containing a fixed concentration of 70S ribosomes and varying concentrations of the radiolabeled antibiotic in Binding Buffer.
-
Include a control with a high concentration of the corresponding unlabeled antibiotic to determine non-specific binding.
-
Incubate the reactions at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filter the reactions through nitrocellulose membranes under vacuum. Ribosome-antibiotic complexes will be retained on the membrane.
-
Wash the filters with ice-cold Binding Buffer to remove unbound antibiotic.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the amount of bound antibiotic versus the concentration of free antibiotic and analyze the data to determine the dissociation constant (Kd).
Conclusion
This compound and virginiamycin M1 are both potent inhibitors of bacterial protein synthesis, targeting the peptidyl transferase center of the 50S ribosomal subunit. Their structural similarity as streptogramin A antibiotics results in a comparable mechanism of action, primarily the inhibition of peptide bond formation. The available quantitative data suggests that both compounds exhibit strong inhibitory activity in the sub-micromolar range. The choice between these two inhibitors for research or therapeutic development may depend on other factors such as their synergistic potential with streptogramin B antibiotics, pharmacokinetic properties, and spectrum of activity against resistant bacterial strains. The experimental protocols provided in this guide offer a foundation for further investigation and direct comparison of these and other ribosome-targeting antibiotics.
References
- 1. Purification of 70S Ribosomes from Bacillus subtilis [en.bio-protocol.org]
- 2. Purification of 70S Ribosomes from Bacillus subtilis [bio-protocol.org]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 5. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of A2315A and Chloramphenicol Efficacy: A Guide for Researchers
A comprehensive review of available data on the antimicrobial agents A2315A and chloramphenicol (B1208) reveals significant disparities in the depth of scientific literature, precluding a direct, data-driven comparison of their efficacy. While chloramphenicol is a well-characterized, broad-spectrum antibiotic with extensive documentation of its activity, this compound remains a largely uncharacterized compound with no publicly available quantitative data on its antimicrobial potency.
This guide synthesizes the existing information on both compounds, highlighting the mechanism of action and spectrum of activity of chloramphenicol, and presenting the limited available information on this compound. The absence of experimental data for this compound prevents the creation of comparative data tables and detailed experimental protocols as initially intended.
Chloramphenicol: A Profile
Chloramphenicol is a broad-spectrum antibiotic that is effective against a variety of susceptible and serious bacterial infections.[1] It functions by inhibiting bacterial protein synthesis, a process crucial for bacterial growth and replication.[2]
Mechanism of Action
Chloramphenicol is a bacteriostatic agent, meaning it inhibits the growth of bacteria rather than killing them outright, although it can be bactericidal at high concentrations.[1][3] Its mechanism involves binding to the 50S ribosomal subunit of bacterial ribosomes.[4] This binding action obstructs the peptidyl transferase enzyme, which is essential for the formation of peptide bonds between amino acids, thereby halting the elongation of the protein chain.
dot
Caption: Mechanism of action of Chloramphenicol.
Spectrum of Activity
Chloramphenicol exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. It is also effective against rickettsiae and mycoplasma. However, it is generally not effective against Pseudomonas aeruginosa and Mycobacteria. The development of resistance to chloramphenicol is a significant clinical concern.
This compound: An Enigmatic Antibiotic
This compound is an antibiotic produced by the bacterium Actinoplanes philippinensis. Its structure has been determined, and it is classified as a member of the virginiamycin family of antibiotics. Virginiamycins are known to be effective against Gram-positive bacteria.
Despite its discovery and structural elucidation, there is a notable absence of publicly available data regarding the specific antibacterial activity and spectrum of this compound. Extensive searches of scientific literature have not yielded any minimum inhibitory concentration (MIC) data or other quantitative measures of its efficacy against any bacterial strains.
Another antibiotic, Philipimycin, also produced by Actinoplanes philippinensis, has shown strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with reported MIC values ranging from 0.015 to 1.0 µg/mL. This suggests that other compounds from this organism have potent antimicrobial properties, but specific data for this compound is lacking.
Experimental Protocols
Due to the absence of specific experimental data for this compound, a detailed comparative protocol cannot be provided. However, standard methods for assessing antibiotic efficacy are well-established.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This is a standard method for determining the potency of a new antimicrobial agent.
dot
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
Conclusion
A direct and quantitative comparison of the efficacy of this compound and chloramphenicol is not feasible based on the currently available scientific literature. Chloramphenicol is a well-documented broad-spectrum antibiotic with a known mechanism of action and extensive MIC data. In stark contrast, this compound, a virginiamycin-like antibiotic, lacks any publicly accessible data on its antibacterial activity. To enable a meaningful comparison, future research would need to focus on determining the in vitro activity of this compound against a wide range of bacterial pathogens, establishing its spectrum of activity and quantifying its potency through standardized methods such as MIC determination. Without such fundamental experimental data, the potential therapeutic value of this compound remains unknown.
References
- 1. researchgate.net [researchgate.net]
- 2. idexx.com [idexx.com]
- 3. In Vitro Antibacterial Activity of Microbial Natural Products against Bacterial Pathogens of Veterinary and Zoonotic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibiotics of the virginiamycin family, inhibitors which contain synergistic components - PMC [pmc.ncbi.nlm.nih.gov]
Structural comparison of A2315A and other streptogramin A antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of A2315A (also known as Madumycin II), a naturally occurring streptogramin A antibiotic, with other notable members of this class, including Virginiamycin M1 and the semi-synthetic Dalfopristin. Streptogramin A antibiotics are characterized by their 23-membered polyunsaturated macrolactone ring and are crucial components of synergistic antibiotic combinations effective against multidrug-resistant Gram-positive bacteria.
Structural Comparison
Streptogramin A antibiotics share a common macrocyclic core, but variations in their side chains significantly influence their biological activity and pharmacokinetic properties. This compound, Virginiamycin M1 (also known as Pristinamycin IIA), and Dalfopristin exemplify this structural diversity.
Table 1: Structural and Chemical Properties of Selected Streptogramin A Antibiotics
| Feature | This compound (Madumycin II) | Virginiamycin M1 (Pristinamycin IIA) | Dalfopristin |
| Chemical Formula | C₂₆H₃₇N₃O₇ | C₂₈H₃₅N₃O₇ | C₃₄H₅₀N₄O₉S |
| Molecular Weight | 503.6 g/mol | 525.6 g/mol | 690.8 g/mol |
| Core Structure | 23-membered macrolactone | 23-membered macrolactone | 23-membered macrolactone |
| Key Structural Features | Contains an alanine (B10760859) moiety. | Features a dehydroproline ring. | Semi-synthetic derivative of Pristinamycin IIA with a diethylaminoethyl sulfonyl group, enhancing solubility. |
| Producing Organism | Actinoplanes philippinensis | Streptomyces virginiae | Semi-synthetic |
Mechanism of Action: A Synergistic Approach
Streptogramin antibiotics consist of two structurally distinct components, Group A and Group B, which act synergistically to inhibit bacterial protein synthesis.[1][2] While individually bacteriostatic, their combination is often bactericidal.[3]
Group A streptogramins, such as this compound, bind to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[4][5] This binding event induces a conformational change in the ribosome that increases its affinity for the Group B component by up to 100-fold. The Group A component inhibits peptide bond formation and prevents the binding of aminoacyl-tRNA to the ribosomal A-site. The subsequent binding of the Group B component in the nascent peptide exit tunnel blocks the elongation of the polypeptide chain, leading to premature dissociation of the incomplete protein. This dual and cooperative mechanism of action is a hallmark of streptogramin antibiotics.
Figure 1. Synergistic mechanism of action of streptogramin antibiotics.
Comparative In Vitro Activity
The antibacterial efficacy of streptogramin A antibiotics is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. While direct comparative studies are limited, the available data indicates potent activity against Gram-positive pathogens. Madumycin II (this compound) has been shown to be a strong inhibitor of protein synthesis, with an IC₅₀ of 0.3 µM in an E. coli cell-free translation system.
Table 2: Minimum Inhibitory Concentration (MIC) Data for Selected Streptogramin A Antibiotics
| Antibiotic | Organism | MIC (µg/mL) | Reference |
| This compound (Madumycin II) | E. coli (in vitro translation) | 0.3 (IC₅₀) | |
| Virginiamycin M1 | Staphylococcus aureus | 0.25 | (Data from commercial supplier) |
| Dalfopristin (in Synercid) | Staphylococcus aureus (MRSA) | 1 | (FDA Label) |
| Dalfopristin (in Synercid) | Enterococcus faecium (VRE) | 2 | (FDA Label) |
Note: Data is compiled from various sources and may not be directly comparable due to different experimental conditions. VRE: Vancomycin-Resistant Enterococcus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.
1. Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC 29213)
-
Streptogramin A antibiotic stock solution (e.g., in DMSO or ethanol)
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the streptogramin A antibiotic at a concentration at least 10 times the highest concentration to be tested. b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the antibiotic stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix well, and then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as a growth control (no antibiotic), and well 12 will be a sterility control (no bacteria).
4. Inoculation and Incubation: a. Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. b. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.
Figure 2. Workflow for MIC determination by broth microdilution.
Conclusion
This compound and other streptogramin A antibiotics represent a valuable class of compounds for combating Gram-positive bacterial infections. Their unique synergistic mechanism of action with Group B streptogramins makes them particularly effective against resistant strains. While this compound, Virginiamycin M1, and Dalfopristin share a common macrocyclic core, their structural differences, particularly in the side chains, are critical for their specific activities and clinical applications. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound in the context of currently available streptogramin antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A2315, new antibiotics produced by Actinoplanes philippinensis. 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state | Semantic Scholar [semanticscholar.org]
- 5. Madumycin II inhibits peptide bond formation by forcing the peptidyl transferase center into an inactive state - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A2315A and Sparsomycin: Unraveling a Tale of Two Protein Synthesis Inhibitors
For Immediate Publication
[City, State] – [Date] – In the landscape of translational research and drug development, a nuanced understanding of the mechanisms of protein synthesis inhibitors is paramount. This guide provides a detailed comparative analysis of two such inhibitors: A2315A, a member of the virginiamycin family of antibiotics, and sparsomycin (B1681979). While both molecules effectively halt the process of protein synthesis, their underlying mechanisms of action exhibit subtle yet significant differences at the ribosomal level. This comparison aims to furnish researchers, scientists, and drug development professionals with a clear, data-driven overview to inform their research and therapeutic strategies.
Introduction
Protein synthesis is a fundamental biological process and a key target for numerous antibiotics. The ribosome, the cellular machinery responsible for translation, offers a multitude of binding sites for small molecules that can disrupt its function. This compound, a streptogramin A antibiotic, and sparsomycin both exert their inhibitory effects by targeting the large ribosomal subunit's peptidyl transferase center (PTC), the active site for peptide bond formation. However, the precise nature of their interactions within the PTC and their impact on the translational cycle diverge, leading to distinct biochemical consequences.
Mechanism of Action: A Tale of Two Binding Modes
Sparsomycin: The P-Site Stabilizer
Sparsomycin is a potent and universal inhibitor of peptide bond formation, active against bacterial, archaeal, and eukaryotic ribosomes. Its mechanism is well-characterized and centers on its interaction with the 50S ribosomal subunit. Sparsomycin binds to a universally conserved nucleotide, A2602, within the peptidyl transferase center. This binding event does not directly occlude the A-site or P-site but rather stabilizes the binding of the peptidyl-tRNA in the P-site. This stabilization prevents the necessary translocation of the tRNAs, effectively stalling the ribosome and inhibiting protein elongation.
This compound: A Classic Virginiamycin M-Type Inhibitor
This compound belongs to the virginiamycin M (or streptogramin A) class of antibiotics. These antibiotics also target the peptidyl transferase center of the 50S ribosomal subunit. The mechanism of virginiamycin M involves binding to the PTC in a manner that obstructs both the acceptor (A) and donor (P) sites. This steric hindrance directly prevents the binding of aminoacyl-tRNA to the A-site and interferes with the proper positioning of the peptidyl-tRNA at the P-site, thereby inhibiting the formation of a new peptide bond.[1][2][3][4]
A key feature of streptogramin A antibiotics like this compound is their synergistic action with streptogramin B compounds. The binding of the streptogramin A component induces a conformational change in the ribosome that increases the binding affinity for the streptogramin B component, which in turn blocks the nascent polypeptide exit tunnel.[1]
Comparative Data
The following table summarizes the key differences in the mechanisms of action between this compound (as a representative virginiamycin M) and sparsomycin, along with representative quantitative data for their inhibitory activity. It is important to note that the IC50 values presented are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Feature | This compound (Virginiamycin M) | Sparsomycin |
| Antibiotic Class | Streptogramin A | - |
| Target | 50S Ribosomal Subunit | 50S Ribosomal Subunit |
| Binding Site | Peptidyl Transferase Center (Overlaps A and P sites) | Peptidyl Transferase Center (A2602) |
| Primary Mechanism | Inhibits binding of aminoacyl-tRNA to the A-site and peptidyl-tRNA to the P-site, blocking peptide bond formation. | Stabilizes peptidyl-tRNA in the P-site, inhibiting translocation. |
| Synergism | Acts synergistically with Streptogramin B antibiotics. | No synergistic partner. |
| Effect on tRNA | Prevents binding of both A-site and P-site tRNAs. | Stabilizes P-site tRNA. |
| IC50 (in vitro protein synthesis) | ~1 µM (for Virginiamycin M) | ~0.2 µM |
Experimental Protocols
A comprehensive understanding of the mechanisms of these inhibitors is derived from a variety of in vitro biochemical assays. Below are detailed methodologies for two key experiments used to characterize protein synthesis inhibitors.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free translation system.
a. Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or E. coli S30 extract) containing all the necessary components for translation is programmed with a specific mRNA encoding a reporter enzyme (e.g., luciferase). The activity of the newly synthesized enzyme is measured, and a decrease in activity in the presence of the inhibitor is indicative of protein synthesis inhibition. The IC50 value, the concentration of the inhibitor required to reduce protein synthesis by 50%, can then be determined.
b. Materials:
-
Rabbit Reticulocyte Lysate or E. coli S30 Extract
-
Amino Acid Mixture (minus methionine)
-
[35S]-Methionine
-
Reporter mRNA (e.g., Luciferase mRNA)
-
RNase Inhibitor
-
Test Compounds (this compound, Sparsomycin)
-
Trichloroacetic Acid (TCA)
-
Glass Fiber Filters
-
Scintillation Counter
c. Protocol:
-
Prepare a master mix containing the cell-free extract, amino acid mixture, [35S]-methionine, reporter mRNA, and RNase inhibitor.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add varying concentrations of the test compounds (this compound or sparsomycin) to the tubes. Include a no-inhibitor control.
-
Incubate the reactions at 30°C for 60-90 minutes to allow for protein synthesis.
-
Stop the reactions by adding an equal volume of 10% TCA.
-
Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Collect the precipitated proteins by vacuum filtration through glass fiber filters.
-
Wash the filters with 5% TCA to remove unincorporated [35S]-methionine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Plot the percentage of protein synthesis inhibition against the inhibitor concentration to determine the IC50 value.
Ribosome Filter Binding Assay
This assay directly measures the binding of an antibiotic to the ribosome.
a. Principle: The assay is based on the ability of ribosomes to be retained on a nitrocellulose filter, while smaller molecules like unbound antibiotics pass through. By using a radiolabeled antibiotic, the amount of antibiotic bound to the ribosome can be quantified.
b. Materials:
-
Purified 70S Ribosomes (or 50S subunits)
-
Radiolabeled Antibiotic ([3H]-Sparsomycin or radiolabeled this compound derivative)
-
Binding Buffer (e.g., Tris-HCl, MgCl2, NH4Cl, DTT)
-
Nitrocellulose Filters (0.45 µm)
-
Filtration Apparatus
-
Scintillation Fluid and Counter
c. Protocol:
-
Prepare reaction mixtures containing a fixed concentration of ribosomes and varying concentrations of the radiolabeled antibiotic in binding buffer.
-
Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Rapidly filter each reaction mixture through a nitrocellulose filter under vacuum.
-
Wash the filters with ice-cold binding buffer to remove any unbound antibiotic.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The amount of bound antibiotic is determined from the radioactivity retained on the filter. Scatchard analysis can be used to determine the dissociation constant (Kd) and the number of binding sites.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of this compound and sparsomycin.
Caption: Mechanism of Sparsomycin Action.
Caption: Mechanism of this compound (Virginiamycin M) Action.
Caption: Experimental Workflows for Characterization.
Conclusion
Both this compound and sparsomycin are potent inhibitors of protein synthesis that target the peptidyl transferase center of the large ribosomal subunit. However, their mechanisms diverge in their specific interactions and consequences. Sparsomycin acts by stabilizing the P-site tRNA, thereby halting translocation, while this compound, as a virginiamycin M-type antibiotic, sterically hinders the A and P sites, directly preventing peptide bond formation. This comparative guide, with its detailed mechanisms, quantitative data, and experimental protocols, provides a valuable resource for researchers working to elucidate the intricate processes of protein synthesis and to develop novel therapeutic agents.
References
- 1. The streptogramin antibiotics: update on their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of streptogramins and macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in streptogramin research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Madumycin II and Linezolid in Antibacterial Drug Discovery
For Immediate Release
This guide provides a comprehensive, data-driven comparison of two potent inhibitors of bacterial protein synthesis: Madumycin II and linezolid (B1675486). Tailored for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, antibacterial spectra, in vivo efficacy, and resistance profiles, supported by experimental data and detailed protocols.
Executive Summary
Madumycin II, a member of the streptogramin A class of antibiotics, and linezolid, the first clinically approved oxazolidinone, both target the bacterial ribosome to inhibit protein synthesis. However, they do so through distinct mechanisms, leading to differences in their antibacterial profiles and potential for cross-resistance. Linezolid has a well-documented broad spectrum of activity against Gram-positive bacteria, including multidrug-resistant strains, and has established in vivo efficacy. In contrast, while Madumycin II shows potent in vitro inhibitory activity, specific data on its antibacterial spectrum and in vivo performance are less readily available in public literature. This guide synthesizes the existing data to provide a comparative overview to inform further research and development.
Mechanism of Action: A Tale of Two Ribosomal Binders
Both Madumycin II and linezolid halt bacterial growth by interfering with the ribosome's protein synthesis machinery, specifically targeting the 50S ribosomal subunit. However, their binding sites and the specific stage of protein synthesis they inhibit differ significantly.
Madumycin II , as a streptogramin A antibiotic, binds to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S subunit.[1][2][3] This binding event prevents the correct positioning of the aminoacyl- and peptidyl-tRNAs in the A and P sites, respectively, thereby directly inhibiting peptide bond formation.[1][2] This action effectively stalls the ribosome before the first peptide bond can be formed.
Linezolid , an oxazolidinone, also binds to the 23S rRNA of the 50S subunit, but at a distinct site within the PTC. Its binding interferes with the formation of the initiation complex, a crucial first step in protein synthesis where the 30S and 50S ribosomal subunits assemble with mRNA and the initiator tRNA. By preventing the formation of a functional 70S ribosome, linezolid effectively blocks the initiation of translation. This unique mechanism of action means there is no cross-resistance with other protein synthesis inhibitors that act at later stages of elongation.
Antibacterial Spectrum
Linezolid has a well-defined spectrum of activity, primarily targeting Gram-positive bacteria. Specific data for Madumycin II is scarce; therefore, the expected activity is based on the general spectrum of streptogramin A antibiotics, which are also primarily active against Gram-positive organisms.
| Organism | Madumycin II (as Streptogramin A) MIC (µg/mL) | Linezolid MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | Expected to be active | 1-4 |
| Staphylococcus aureus (MRSA) | Expected to be active | 1-4 |
| Streptococcus pneumoniae | Expected to be active | 0.5-2 |
| Enterococcus faecalis | Often resistant | 1-4 |
| Enterococcus faecium (VRE) | Active | 1-4 |
| Note: Specific MIC values for Madumycin II are not readily available in the cited literature. The activity described is based on the known spectrum of streptogramin A antibiotics. |
In Vivo Efficacy
Linezolid has demonstrated efficacy in various animal models and clinical trials for treating infections caused by Gram-positive bacteria.
| Infection Model | Animal Model | Dosing Regimen | Outcome | Reference |
| MRSA Necrotizing Pneumonia | Rabbit | 30 mg/kg IV q8h | Improved survival, reduced bacterial load and toxin production | |
| MRSA Endocarditis | Rabbit | 75 mg/kg PO q8h | Bactericidal activity comparable to vancomycin | |
| S. aureus Thigh Infection | Mouse | 10-40 mg/kg | Dose-dependent reduction in bacterial counts | |
| S. pneumoniae Lung Infection | Mouse | 25-100 mg/kg | Dose-dependent reduction in bacterial counts |
Madumycin II lacks specific published in vivo efficacy data. However, studies on synthetic analogs of streptogramin A have shown efficacy in murine infection models. For instance, a novel synthetic analog demonstrated a significant reduction in bacterial load in a murine thigh infection model with S. aureus at doses of 10 and 200 mg/kg. This suggests that streptogramin A compounds, as a class, have the potential for in vivo activity.
Resistance Mechanisms
Resistance to both Madumycin II and linezolid has been documented, and the mechanisms are distinct, reflecting their different binding sites.
Madumycin II: Resistance to streptogramin A antibiotics can occur through several mechanisms:
-
Enzymatic modification: Acetylation of the drug by virginiamycin acetyltransferases (Vat) enzymes, which prevents it from binding to the ribosome.
-
Target modification: Mutations in the 23S rRNA at the drug-binding site.
-
Active efflux: Pumping of the drug out of the bacterial cell.
Linezolid: The primary mechanism of resistance to linezolid is through mutations in the 23S rRNA gene, specifically at the drug's binding site in the peptidyl transferase center. The G2576T mutation is the most commonly observed. Additionally, a plasmid-mediated resistance mechanism involving the cfr (chloramphenicol-florfenicol resistance) gene has been identified. The cfr gene encodes an RNA methyltransferase that modifies a nucleotide in the 23S rRNA, reducing linezolid binding.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for assessing antibacterial potency. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
-
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol: In Vitro Translation Inhibition Assay
-
Preparation of Cell-Free Extract:
-
Prepare an S30 cell-free extract from a suitable bacterial strain (e.g., E. coli). This extract contains all the necessary components for transcription and translation.
-
-
Reaction Setup:
-
In a microfuge tube or multi-well plate, combine the S30 extract, a buffer containing amino acids and an energy source (ATP, GTP), and a DNA template encoding a reporter protein (e.g., firefly luciferase).
-
Add the test compound (Madumycin II or linezolid) at various concentrations. Include a no-drug control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for transcription and translation of the reporter protein.
-
-
Detection of Reporter Protein Activity:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).
-
Measure the resulting signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of protein synthesis for each compound concentration relative to the no-drug control.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of protein synthesis.
-
Conclusion
Madumycin II and linezolid represent two distinct classes of protein synthesis inhibitors with activity against Gram-positive bacteria. While both target the 50S ribosomal subunit, their different binding sites and mechanisms of action result in a lack of cross-resistance. Linezolid is a well-characterized antibiotic with a proven clinical track record. Madumycin II, and streptogramin A antibiotics in general, also hold promise, particularly in the context of overcoming certain resistance mechanisms. The data and protocols presented in this guide offer a foundation for further comparative studies and the development of novel antibacterial agents. Further research is warranted to fully elucidate the antibacterial spectrum and in vivo efficacy of Madumycin II to better understand its therapeutic potential.
References
Validating A2315A's Engagement with the Bacterial Ribosome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental methods to validate the target engagement of A2315A, a virginiamycin-like antibiotic, with its putative target in live bacteria: the 50S ribosomal subunit. Given that this compound belongs to the streptogramin class of antibiotics, its mechanism of action is presumed to involve the inhibition of protein synthesis by binding to the bacterial ribosome.[1][2][3] This document outlines key experimental protocols, presents a comparative analysis of relevant techniques, and provides supporting data for researchers investigating the efficacy and mechanism of novel ribosome-targeting antibiotics.
Introduction to this compound and its Presumed Target
This compound, an antibiotic produced by the bacterium Actinoplanes philippinensis, is structurally related to the virginiamycin family of antibiotics.[1][4] Virginiamycins, also known as streptogramins, are potent inhibitors of bacterial protein synthesis. They function by binding to the 50S subunit of the bacterial ribosome, thereby interfering with peptide bond formation and elongation. Therefore, the primary target of this compound in bacteria is hypothesized to be the 50S ribosomal subunit. Validating this target engagement in a live-cell context is crucial for understanding its mechanism of action and for further drug development.
Comparative Analysis of Target Engagement Validation Methods
Several robust methods can be employed to confirm the interaction of this compound with the bacterial ribosome in live cells. The choice of method often depends on the specific research question, available resources, and the desired throughput. Below is a comparison of key techniques:
| Method | Principle | Advantages | Disadvantages | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable to native proteins in live cells; provides direct evidence of target engagement. | Can be low-throughput if relying on Western blotting; may not be suitable for all proteins. | Low to High (with MS) |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase-tagged target and a fluorescently labeled ligand upon binding. | High signal-to-background ratio; suitable for kinetic studies in live cells; non-invasive. | Requires genetic modification of the target protein; potential for steric hindrance from tags. | High |
| Fluorescence Polarization (FP) | The change in the polarization of fluorescently labeled ligand upon binding to a larger molecule (the ribosome). | Homogeneous assay format; quantitative; suitable for determining binding affinities. | Requires a fluorescently labeled version of the antibiotic; primarily an in vitro technique but can be adapted. | High |
| Toeprinting Assay | A reverse transcription-based method that identifies the precise site of ribosome stalling on an mRNA template caused by an antibiotic. | Provides high-resolution information on the mechanism of inhibition. | In vitro assay; technically demanding; lower throughput. | Low |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate the direct binding of this compound to the 50S ribosomal subunit in intact bacterial cells by observing a shift in the thermal stability of ribosomal proteins.
Methodology:
-
Bacterial Culture and Treatment: Grow the target bacterial strain (e.g., Staphylococcus aureus or Bacillus subtilis) to the mid-logarithmic phase. Incubate the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for a defined period.
-
Heat Treatment: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Rapidly cool the samples and lyse the bacterial cells. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins and cell debris by centrifugation.
-
Protein Detection and Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against specific 50S ribosomal proteins (e.g., L3, L22). A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. Alternatively, for a proteome-wide analysis, the soluble proteins can be identified and quantified using mass spectrometry.
Bioluminescence Resonance Energy Transfer (BRET) Assay
Objective: To monitor the interaction between this compound and a specific ribosomal protein in real-time within live bacteria.
Methodology:
-
Construct Generation: Genetically fuse a NanoLuciferase (NanoLuc) donor to a 50S ribosomal protein (e.g., L22) in the target bacterium.
-
Fluorescent Ligand: Synthesize a fluorescently labeled derivative of this compound that can act as the BRET acceptor.
-
BRET Measurement: Treat the engineered bacterial cells with the fluorescently labeled this compound. Add the NanoLuc substrate (e.g., furimazine) and measure the luminescence emission at two wavelengths: one corresponding to the donor and the other to the acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio upon addition of the fluorescently labeled this compound indicates close proximity and therefore, target engagement. Competition assays with unlabeled this compound can be performed to confirm specificity.
Alternative Compounds for Comparison
To provide a comprehensive evaluation of this compound's performance, it is essential to compare its target engagement profile with other antibiotics known to target the 50S ribosomal subunit.
| Antibiotic Class | Example Compound | Specific Binding Site/Mechanism |
| Macrolides | Erythromycin, Azithromycin | Bind to the nascent peptide exit tunnel on the 50S subunit, inhibiting peptide elongation. |
| Lincosamides | Clindamycin, Lincomycin | Bind to the peptidyl transferase center (PTC) of the 50S subunit, interfering with peptide bond formation. |
| Streptogramins (Type B) | Quinupristin | Binds near the PTC, often synergistically with Type A streptogramins. |
| Oxazolidinones | Linezolid | Binds to the A-site of the PTC on the 50S subunit, preventing the formation of the initiation complex. |
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for validating the target engagement of this compound in live bacteria.
Caption: Workflow for validating this compound target engagement.
Signaling Pathway Context
The following diagram illustrates the general mechanism of action for ribosome-targeting antibiotics like this compound.
Caption: this compound's proposed mechanism of action.
By employing the methodologies and comparative data presented in this guide, researchers can effectively validate the target engagement of this compound and other novel ribosome-targeting antibiotics, paving the way for the development of new therapeutics to combat bacterial infections.
References
- 1. A2315, new antibiotics produced by Actinoplanes philippinensis. 2. Structure of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Virginiamycin | C71H84N10O17 | CID 127053480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Comparative Analysis of A2315A's Effect on Different Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antibiotic A2315A, focusing on its inhibitory effects on the ribosomes of different bacterial species. Given the structural and functional similarity of this compound to the streptogramin A antibiotic Virginiamycin M1, data for Virginiamycin M1 is included as a proxy to provide a broader comparative context. This document is intended to be an objective resource, presenting available experimental data to aid in research and drug development efforts.
Mechanism of Action: Inhibition of Protein Synthesis
This compound, a member of the streptogramin A class of antibiotics, targets the bacterial 70S ribosome, specifically binding to the 50S subunit. This binding occurs at or near the peptidyl transferase center (PTC), the ribosomal site responsible for peptide bond formation. By interacting with the 50S subunit, this compound and related streptogramin A antibiotics sterically hinder the binding of both the donor (P-site) and acceptor (A-site) tRNA substrates to the ribosome. This obstruction of the PTC effectively blocks the elongation step of protein synthesis, leading to a bacteriostatic effect. The synergistic action with streptogramin B components can result in a bactericidal outcome.
Comparative Efficacy of this compound and Virginiamycin M1
Direct comparative studies detailing the inhibitory concentrations (IC50) or binding affinities (Ki) of this compound across different bacterial ribosomes are limited in publicly available literature. However, by examining data for the closely related Virginiamycin M1 and general antibacterial spectrum information, a comparative overview can be assembled.
Table 1: In Vitro Inhibitory Activity of Virginiamycin M1 against Various Bacteria
| Antibiotic | Bacterial Species | Assay Type | Measured Value | Reference |
| Virginiamycin M1 | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 0.25 µg/mL | [1][2] |
| Virginiamycin M | Escherichia coli | In Vitro Transcription-Coupled Translation | IC50 ≈ 0.5 µM | [3][4] |
| Virginiamycin | Gram-positive bacteria | General Antibacterial Spectrum | Active | [5][6] |
| Virginiamycin | Gram-negative bacteria | General Antibacterial Spectrum | Generally less active | [5] |
Note: The IC50 value for E. coli is for Virginiamycin M in a transcription-coupled translation assay, which may not directly correlate with the MIC value for S. aureus. The antibacterial spectrum for Virginiamycin indicates broader activity against Gram-positive organisms.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
In Vitro Transcription-Translation (IVTT) Assay for IC50 Determination
This assay measures the inhibition of protein synthesis in a cell-free system.
a. Preparation of S30 Cell-Free Extract:
-
Bacterial Strains: Escherichia coli, Staphylococcus aureus, Bacillus subtilis.
-
Growth: Grow bacterial cultures to mid-log phase in an appropriate rich medium (e.g., LB or 2xYT).
-
Harvesting: Harvest cells by centrifugation at 4°C.
-
Lysis: Resuspend cell pellets in a suitable buffer (e.g., S30 buffer: 10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT) and lyse the cells using a French press or high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at 30,000 x g to remove cell debris.
-
Pre-incubation: Incubate the supernatant with a pre-incubation mix (containing ATP, PEP, and amino acids) to degrade endogenous mRNA and proteins.
-
Dialysis: Dialyze the extract against the S30 buffer to remove small molecules.
-
Storage: Aliquot the final S30 extract and store at -80°C.
b. IVTT Reaction:
-
Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, a DNA template encoding a reporter gene (e.g., luciferase), a mixture of amino acids (including a radiolabeled or fluorescently tagged amino acid if desired), an energy source (ATP, GTP), and varying concentrations of the antibiotic (this compound or other inhibitors).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
-
Quantification:
-
Luciferase Reporter: If using a luciferase template, add luciferin (B1168401) substrate and measure the luminescence using a luminometer.
-
Radiolabel Incorporation: If using a radiolabeled amino acid, precipitate the synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration. The IC50 value is the concentration of the antibiotic that inhibits protein synthesis by 50%.
Ribosome Binding Assay (Filter Binding)
This assay measures the direct binding of a radiolabeled antibiotic to ribosomes.
a. Preparation of Ribosomes:
-
Prepare S30 extract as described above.
-
Layer the S30 extract onto a sucrose (B13894) cushion and centrifuge at high speed to pellet the ribosomes.
-
Resuspend the ribosome pellet in a suitable binding buffer.
b. Binding Reaction:
-
Reaction Mixture: In a microcentrifuge tube, combine purified 70S ribosomes, a fixed concentration of radiolabeled this compound (or a competitive ligand), and varying concentrations of unlabeled this compound (for competition assays).
-
Incubation: Incubate the reaction on ice to allow binding to reach equilibrium.
c. Filtration:
-
Rapidly filter the reaction mixture through a nitrocellulose membrane under vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.
-
Wash the filter with cold binding buffer to remove non-specifically bound ligand.
d. Quantification:
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Quantify the radioactivity retained on the filter using a scintillation counter.
e. Data Analysis:
-
For saturation binding, plot the amount of bound radioligand against the concentration of free radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding, plot the percentage of bound radioligand against the concentration of the unlabeled competitor to determine the inhibition constant (Ki).
Visualizations
Signaling Pathway of Protein Synthesis Inhibition by this compound
Caption: Mechanism of this compound action on the bacterial ribosome.
Experimental Workflow for IC50 Determination using IVTT
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Virginiamycin M1 - MedChem Express [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Synergy of Streptogramin Antibiotics Occurs Independently of Their Effects on Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. researchgate.net [researchgate.net]
Cross-Resistance in Antibiotic Action: A Comparative Analysis of Strains with the A2315A 23S rRNA Mutation
For Immediate Release
This guide provides a comparative analysis of antibiotic cross-resistance profiles in bacterial strains harboring the A2315A mutation within the 23S ribosomal RNA (rRNA) gene. This mutation is a well-documented mechanism of resistance to macrolide antibiotics. Understanding the cross-resistance patterns associated with this mutation is crucial for predicting the efficacy of alternative antibiotic therapies and guiding the development of new antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals.
Summary of Cross-Resistance Data
The A2315G mutation (a common variant at this position, equivalent to A2058G in Streptococcus pneumoniae) in the 23S rRNA gene confers high-level resistance to macrolide, lincosamide, and streptogramin B (MLSB) antibiotics. This is due to the alteration of the antibiotic binding site on the ribosome. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from studies on Streptococcus pneumoniae, comparing a susceptible wild-type (WT) strain to a resistant strain with the A2058G mutation.
| Antibiotic Class | Antibiotic | Wild-Type (WT) MIC (µg/mL) | A2058G Mutant MIC (µg/mL) | Fold Change |
| Macrolides (14-membered) | Erythromycin | ≤0.06 - 0.5 | 32 - >256 | >64 - >512 |
| Clarithromycin | ≤0.06 - 0.25 | 32 - >64 | >128 - >1024 | |
| Macrolides (15-membered) | Azithromycin | ≤0.12 - 0.5 | 16 - >64 | >32 - >512 |
| Lincosamides | Clindamycin | ≤0.06 - 0.25 | 4 - >128 | >16 - >2048 |
| Streptogramins B | Quinupristin | ≤0.25 - 1 | 4 - 32 | 16 - 32 |
| Ketolides | Telithromycin | ≤0.015 - 0.06 | 0.06 - 1 | 4 - 16 |
| Tetracyclines | Tetracycline | 0.06 - 1 | 0.06 - 1 | No significant change |
| Fluoroquinolones | Levofloxacin | 0.5 - 2 | 0.5 - 2 | No significant change |
| Aminoglycosides | Gentamicin | 4 - 16 | 4 - 16 | No significant change |
| Oxazolidinones | Linezolid | 0.5 - 2 | 0.5 - 2 | No significant change |
Note: The MIC values are presented as ranges compiled from multiple studies on S. pneumoniae and may vary depending on the specific strain and testing conditions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standardized method for determining the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium.
a. Preparation of Materials:
-
Bacterial strains (wild-type and this compound/G mutant) cultured in appropriate broth medium to mid-logarithmic phase.
-
96-well microtiter plates.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.
-
Stock solutions of antibiotics dissolved in appropriate solvents and diluted to the desired starting concentrations.
b. Procedure:
-
A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate wells using CAMHB. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. A 50 µL volume is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 50 µL is discarded from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
The bacterial inoculum is prepared and diluted in CAMHB to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Each well (from 1 to 11) is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.
-
The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Detection of 23S rRNA this compound/G Mutation
This protocol outlines the general steps for identifying the this compound/G mutation using Polymerase Chain Reaction (PCR) and DNA sequencing.
a. Genomic DNA Extraction:
-
Genomic DNA is extracted from pure cultures of the wild-type and potentially resistant bacterial strains using a commercial DNA extraction kit according to the manufacturer's instructions.
b. PCR Amplification:
-
Primers are designed to amplify the region of the 23S rRNA gene containing the A2315 position (or its equivalent in the target organism, e.g., A2058 in S. pneumoniae).
-
The PCR reaction mixture is prepared containing the extracted genomic DNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase.
-
PCR is performed using a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
c. DNA Sequencing:
-
The PCR product is purified to remove unincorporated primers and dNTPs.
-
The purified PCR product is sequenced using a DNA sequencer (e.g., Sanger sequencing).
-
The resulting DNA sequence is aligned with the wild-type 23S rRNA gene sequence to identify any mutations at the A2315 position.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for assessing cross-resistance in bacteria with a suspected 23S rRNA mutation.
Caption: Workflow for Cross-Resistance Assessment.
Evaluating the Specificity of A2315A for the Bacterial Ribosome: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibiotic A2315A's specificity for the bacterial ribosome against other well-established ribosome-targeting antibiotics. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and potential development of novel antimicrobial agents.
This compound, also known as Virginiamycin M1, is a type A streptogramin antibiotic that inhibits bacterial protein synthesis. Its specificity and efficacy are critical parameters for its potential as a therapeutic agent. This guide delves into the comparative performance of this compound, examining its mechanism of action, binding affinity, and inhibitory concentrations against key bacterial pathogens.
Mechanism of Action: Targeting the Peptidyl Transferase Center
This compound, like other type A streptogramins, targets the 50S subunit of the bacterial ribosome. Specifically, it binds to the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. By binding to the PTC, this compound sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby inhibiting peptide chain elongation.[1]
This mechanism is synergistic with type B streptogramins, which bind to a nearby site in the nascent peptide exit tunnel (NPET). The binding of this compound induces a conformational change in the ribosome that increases the affinity for the type B component, leading to a more potent bactericidal effect.
The following diagram illustrates the central role of the ribosome in bacterial protein synthesis and the inhibitory action of this compound.
Figure 1. Mechanism of this compound Action. this compound binds to the Peptidyl Transferase Center (PTC) on the 50S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site and halting protein synthesis.
Comparative Efficacy: Minimum Inhibitory Concentrations (MICs)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table summarizes the MIC values of this compound (Virginiamycin M1) and several comparator antibiotics against common Gram-positive pathogens. The comparator antibiotics also target the 50S ribosomal subunit but have different binding sites and mechanisms of action.
| Antibiotic | Class | Target Site on 50S Subunit | Staphylococcus aureus (MIC, µg/mL) | Enterococcus faecalis (MIC, µg/mL) | Streptococcus pneumoniae (MIC, µg/mL) |
| This compound (Virginiamycin M1) | Streptogramin A | Peptidyl Transferase Center (PTC) | 0.25 | >64 (in combination with VS1: 2) | - |
| Erythromycin | Macrolide | Nascent Peptide Exit Tunnel (NPET) | 0.36 | - | - |
| Clindamycin | Lincosamide | Peptidyl Transferase Center (PTC) | - | - | - |
| Chloramphenicol | Phenicol | Peptidyl Transferase Center (PTC) | - | - | - |
| Linezolid | Oxazolidinone | Peptidyl Transferase Center (PTC) | 0.3 (IC50) | - | - |
Note: Data is compiled from multiple sources and direct comparisons should be made with caution. The efficacy of Virginiamycin M1 is significantly enhanced when used in combination with a type B streptogramin (e.g., Virginiamycin S1). IC50 values represent the concentration required to inhibit 50% of a biological process.
Specificity and Binding Affinity
The specificity of an antibiotic for the bacterial ribosome over its eukaryotic counterpart is crucial for minimizing host toxicity. While direct comparative data on the cytotoxicity of this compound is limited, its classification as a streptogramin suggests a high degree of selectivity for prokaryotic ribosomes. This selectivity is generally attributed to structural differences between bacterial (70S) and eukaryotic (80S) ribosomes.
Binding affinity, often expressed as the dissociation constant (Kd), provides a quantitative measure of the strength of the interaction between an antibiotic and its target. A lower Kd value indicates a higher binding affinity.
| Antibiotic | Organism | Method | Binding Affinity (Kd) |
| Erythromycin | Escherichia coli | Radioliagand Binding | 1.0 x 10⁻⁸ M |
| Erythromycin | Streptococcus pneumoniae | Filter Binding Assay | 4.9 ± 0.6 nM |
| Clindamycin | Escherichia coli | Chemical Footprinting | ~8 µM |
| Lincomycin | Escherichia coli | Chemical Footprinting | ~5 µM |
| Chloramphenicol | Escherichia coli | Affinity Labeling | - |
| Eperezolid (Oxazolidinone) | Escherichia coli | Scatchard Analysis | ~20 µM |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments used to evaluate antibiotic specificity.
Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Figure 2. Broth Microdilution Workflow. A standardized method to determine the minimum inhibitory concentration (MIC) of an antibiotic.
Protocol:
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.[2]
-
Antibiotic Dilution: The antibiotic is serially diluted in a 96-well microtiter plate containing appropriate growth medium.[3][4]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.[2]
-
Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
System Preparation: A cell-free translation system (e.g., from E. coli) is prepared, containing ribosomes, tRNAs, amino acids, and energy sources.
-
Template Addition: A messenger RNA (mRNA) template, often encoding a reporter protein like luciferase, is added to the system.
-
Inhibitor Addition: The antibiotic being tested is added at various concentrations.
-
Incubation: The reaction is incubated to allow for protein synthesis.
-
Quantification: The amount of synthesized protein is quantified, typically by measuring the activity of the reporter protein. The concentration of the antibiotic that inhibits protein synthesis by 50% (IC50) is then determined.
Ribosome Binding Assays (Filter Binding)
Filter binding assays are used to determine the binding affinity (Kd) of a radiolabeled antibiotic to the ribosome.
Figure 3. Filter Binding Assay. A method to quantify the binding affinity of a radiolabeled ligand to its target.
Protocol:
-
Incubation: A fixed concentration of purified ribosomes is incubated with varying concentrations of a radiolabeled antibiotic.
-
Filtration: The incubation mixture is passed through a nitrocellulose filter, which retains ribosomes and any bound antibiotic.
-
Washing: The filter is washed to remove any unbound radiolabeled antibiotic.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The amount of bound antibiotic is plotted against the antibiotic concentration, and the dissociation constant (Kd) is calculated from the binding curve.
Conclusion
This compound (Virginiamycin M1) demonstrates potent activity against Gram-positive bacteria by specifically targeting the peptidyl transferase center of the bacterial ribosome. Its mechanism of action, synergistic relationship with type B streptogramins, and high affinity for the bacterial ribosome underscore its potential as an effective antimicrobial agent.
For a comprehensive evaluation, further head-to-head comparative studies are warranted to provide a complete dataset of MICs and binding affinities under uniform experimental conditions. Additionally, detailed investigations into its selectivity for bacterial over eukaryotic ribosomes will be crucial in assessing its therapeutic index and potential for clinical development. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions in the pursuit of novel and effective antibiotics.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for A2315A (Madumicin II)
Essential Safety and Logistical Information for Laboratory Professionals
This document provides comprehensive guidance on the proper disposal procedures for A2315A, also known as Madumicin II. Adherence to these protocols is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and mitigating environmental contamination. This information is intended for researchers, scientists, and drug development professionals who handle this potent antibiotic.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
Handling Guidelines:
-
Handle Madumicin II in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust when working with the solid form.
-
In case of skin contact, wash immediately with soap and water.
-
If inhaled, move to fresh air.
-
In case of eye contact, rinse cautiously with water for several minutes.
-
Seek immediate medical attention in case of any exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for Maduramicin, a close analog of Madumicin II, which should be considered indicative for this compound.
| Parameter | Value | Reference |
| LD50 (Oral, Rat) | 33 mg/kg | [1] |
| Molecular Formula | C26H37N3O7 | |
| Molecular Weight | 503.6 g/mol | |
| CAS Number | 58717-24-1 |
Step-by-Step Disposal Procedure
The primary objective for the disposal of this compound (Madumicin II) is to prevent its release into the environment and to ensure the safety of all personnel.
Step 1: Waste Segregation
-
Collect all waste materials contaminated with Madumicin II, including unused product, empty containers, and disposable labware (e.g., pipette tips, gloves), in a dedicated, clearly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical and should be puncture-resistant if it contains sharps.
Step 2: Chemical Inactivation
-
A specific, validated chemical inactivation protocol for Madumicin II is not widely published.
-
It is strongly recommended not to attempt chemical inactivation in the laboratory unless a validated and approved protocol is available from your institution's Environmental Health and Safety (EHS) department.
-
Unauthorized attempts at chemical degradation can be hazardous.
Step 3: Waste Collection and Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the storage area is clearly marked with appropriate hazard symbols.
Step 4: Professional Disposal
-
Dispose of the chemical waste through a licensed and certified professional waste disposal service.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its identity as Madumicin II (this compound) and its known hazards (highly toxic).
-
Follow all local, state, and federal regulations for hazardous waste disposal.
DO NOT dispose of Madumicin II down the drain or in the regular trash.
Experimental Protocols
Maduramicin-Induced Apoptosis in Cardiac Muscle Cells
A study on the cardiotoxicity of Maduramicin (referred to as "Mad") provides insights into its biological effects. The key experiment demonstrated that Maduramicin induces apoptosis in cardiac muscle cells through a specific signaling pathway.[2]
Methodology:
-
Cell Culture: H9c2 cardiac muscle cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Cells were treated with varying concentrations of Maduramicin for specified time periods.
-
Apoptosis Assay: Cell apoptosis was measured using techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining and flow cytometry analysis of Annexin V-FITC/Propidium Iodide stained cells.
-
Western Blot Analysis: Protein levels of key signaling molecules (PTEN, Akt, Erk1/2, and their phosphorylated forms) were determined by Western blotting to elucidate the signaling pathway.
-
Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels were measured using fluorescent probes like DCFH-DA.
Signaling Pathway and Disposal Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by Maduramicin and the logical workflow for the proper disposal of this compound.
Caption: Maduramicin-induced signaling pathway leading to apoptosis.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for A2315A (Madumicin II)
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of A2315A, also known as Madumicin II. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational questions.
Hazard Identification and Classification
This compound, particularly in its ammonium (B1175870) salt form, is classified as a hazardous substance with significant acute toxicity. All personnel must handle this compound with the utmost care and adhere strictly to the safety protocols outlined below.
Hazard Summary:
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 2: Fatal if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 1 & 2: Fatal in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 2: Fatal if inhaled.[2] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1][2] |
| Aquatic Hazard (Acute) | Category 3: Harmful to aquatic life.[2] |
Toxicological Data:
| Route | Species | LD50 |
| Oral | Rat | 33 mg/kg[2] |
Personal Protective Equipment (PPE)
Due to the high toxicity of this compound, a comprehensive PPE protocol is mandatory. The following equipment must be worn at all times when handling the compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Impermeable and resistant to the chemical. Nitrile or neoprene gloves are recommended. Always wear two pairs. |
| Body Protection | Lab Coat/Coveralls | A fully buttoned lab coat or disposable coveralls.[1] |
| Eye and Face Protection | Goggles and Face Shield | Safety glasses with side shields or goggles.[1] A face shield should be worn when there is a risk of splashing. |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is required if exposure limits are exceeded or if irritation is experienced. For high airborne concentrations, a positive-pressure supplied-air respirator may be necessary.[1] |
Handling and Operational Plan
3.1. Engineering Controls:
-
Work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible.
3.2. Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Aliquoting:
-
Handle the solid compound with extreme care to avoid generating dust.
-
Use tools (spatulas, etc.) dedicated to this compound use only, or disposable implements.
-
If preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment used.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Remove PPE carefully, avoiding contact with the outer surfaces.
-
Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and water.[1] Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.
5.1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), bench paper, and weighing papers should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound and solvents used for cleaning should be collected in a separate, labeled hazardous waste container for liquids.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
5.2. Disposal Procedure:
-
Collect all waste in clearly labeled, sealed containers.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
